Parapenzolate bromide
説明
Structure
2D Structure
3D Structure of Parent
特性
CAS番号 |
5634-41-3 |
|---|---|
分子式 |
C21H26BrNO3 |
分子量 |
420.3 g/mol |
IUPAC名 |
(1,1-dimethylpiperidin-1-ium-4-yl) 2-hydroxy-2,2-diphenylacetate bromide |
InChI |
InChI=1S/C21H26NO3.BrH/c1-22(2)15-13-19(14-16-22)25-20(23)21(24,17-9-5-3-6-10-17)18-11-7-4-8-12-18;/h3-12,19,24H,13-16H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
NHTZWXHFTDRAEO-UHFFFAOYSA-M |
正規SMILES |
C[N+]1(CCC(CC1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.[Br-] |
他のCAS番号 |
5634-41-3 |
同義語 |
4-benzyloyloxy-1,1-dimethylpiperidinium bromide parapenzolate bromide parapenzolate bromide iodide Relanol |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Parapenzolate Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parapenzolate bromide is identified as a muscarinic acetylcholine receptor (mAChR) antagonist, functioning as an anticholinergic and antispasmodic agent.[1][2] This technical guide delineates the theoretical mechanism of action of this compound, based on its classification within this therapeutic class. Due to a lack of publicly available quantitative data for this compound, this document serves as a comprehensive framework for its characterization. It provides detailed experimental protocols and data presentation formats that are standard in the field for elucidating the binding affinity, selectivity, and functional antagonism of such a compound. The included signaling pathway diagrams and experimental workflows offer a visual guide to the scientific processes involved in this characterization.
Introduction
This compound is a quaternary ammonium anticholinergic agent.[1] Its therapeutic effects as an antispasmodic are presumed to arise from its antagonism of muscarinic acetylcholine receptors (mAChRs).[1] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and signaling pathways. Understanding the interaction of this compound with these receptor subtypes is crucial for a comprehensive understanding of its pharmacological profile, including its therapeutic efficacy and potential side effects.
Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
As a muscarinic antagonist, this compound is expected to competitively bind to muscarinic receptors, thereby inhibiting the binding of the endogenous agonist, acetylcholine. This action blocks the downstream signaling cascades initiated by receptor activation. The five muscarinic receptor subtypes are coupled to different G-proteins, leading to distinct cellular responses.
-
M1, M3, and M5 Receptors: These receptors primarily couple through the Gq/11 family of G-proteins.[3] Antagonism of these receptors by this compound would be expected to inhibit the activation of phospholipase C (PLC), leading to a decrease in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, would prevent the release of intracellular calcium and the activation of protein kinase C (PKC).[4]
-
M2 and M4 Receptors: These receptors are coupled to the Gi/o family of G-proteins.[3] Antagonism of M2 and M4 receptors would block the inhibition of adenylyl cyclase, thereby preventing a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
The overall physiological effect of this compound is the reduction of parasympathetic nervous system activity, leading to smooth muscle relaxation and reduced glandular secretions.[1]
Signaling Pathway of Muscarinic Receptor Antagonism
References
Unveiling the Muscarinic Receptor Affinity of Parapenzolate Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parapenzolate bromide is an anticholinergic agent recognized for its antisecretory and antimotility effects.[1] As a quaternary ammonium compound, its pharmacological actions are primarily mediated through the competitive antagonism of muscarinic acetylcholine receptors. Understanding the binding affinity and selectivity of this compound across the five muscarinic receptor subtypes (M1-M5) is crucial for elucidating its therapeutic mechanisms and potential side-effect profile. This technical guide provides a comprehensive overview of the methodologies used to characterize the muscarinic receptor binding of compounds like this compound, alongside a discussion of the relevant signaling pathways.
While extensive searches of the current scientific literature did not yield specific quantitative binding affinity data (e.g., Kᵢ or IC₅₀ values) for this compound across the M1-M5 receptor subtypes, this guide will detail the standard experimental protocols employed to generate such data.
Data Presentation: Characterizing Muscarinic Receptor Affinity
The binding affinity of a compound for a receptor is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The Kᵢ value represents the concentration of a competing ligand that occupies 50% of the receptors in the absence of the radioligand, providing a measure of the ligand's affinity for the receptor. Lower Kᵢ values indicate higher binding affinity.
A comprehensive analysis of this compound's muscarinic receptor binding profile would be presented in a table similar to the template below. This allows for a clear comparison of its affinity for each receptor subtype and an assessment of its selectivity.
Table 1: Muscarinic Receptor Binding Affinity of this compound (Template)
| Receptor Subtype | Kᵢ (nM) | Selectivity Ratio (vs. M₃) |
| M₁ | - | - |
| M₂ | - | - |
| M₃ | - | - |
| M₄ | - | - |
| M₅ | - | - |
| Data for this compound is not currently available in the reviewed literature. This table serves as a template for how such data would be presented. |
Experimental Protocols: Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[2] These assays involve the use of a radiolabeled ligand that binds to the receptor of interest. A competing, unlabeled ligand (in this case, this compound) is then introduced at various concentrations to displace the radioligand. The concentration of the unlabeled ligand that displaces 50% of the radioligand is its IC₅₀, from which the Kᵢ value can be calculated.
A typical experimental protocol for a competitive radioligand binding assay to determine the muscarinic receptor affinity of this compound would involve the following steps:
1. Membrane Preparation:
-
Cells or tissues expressing the specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are harvested.
-
The cells or tissues are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
The membrane preparation is incubated with a specific concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist).
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).
-
The incubation is carried out at a specific temperature and for a sufficient duration to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then analyzed using non-linear regression to determine the IC₅₀ value of this compound.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity constant.
Signaling Pathways and Experimental Workflows
The five muscarinic receptor subtypes couple to different G proteins and activate distinct intracellular signaling pathways. Understanding these pathways is essential for interpreting the functional consequences of receptor binding.
-
M₁, M₃, and M₅ receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
M₂ and M₄ receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of these G proteins can also directly modulate the activity of ion channels, such as opening potassium channels.
Mandatory Visualizations
Caption: M1, M3, and M5 muscarinic receptor signaling pathway.
Caption: M2 and M4 muscarinic receptor signaling pathway.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Competitive binding of this compound.
Conclusion
References
Parapenzolate Bromide: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available scientific information regarding the pharmacokinetics and pharmacodynamics of parapenzolate bromide. It is intended for research, scientific, and drug development professionals. Detailed pharmacokinetic and quantitative data for this compound are limited in publicly available literature. Therefore, some information presented herein is based on the established properties of its chemical class (quaternary ammonium anticholinergics) and structurally related compounds.
Introduction
This compound is an anticholinergic agent recognized for its antisecretory and antimotility properties.[1] As a quaternary ammonium compound, its chemical structure dictates many of its pharmacokinetic and pharmacodynamic characteristics. This technical guide synthesizes the current understanding of this compound, offering insights into its mechanism of action, and its absorption, distribution, metabolism, and excretion (ADME) profile. Where specific data for this compound is unavailable, information from related anticholinergic compounds is presented to provide a comparative context.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the competitive antagonism of muscarinic acetylcholine receptors.[2][3] This action inhibits the effects of acetylcholine, a neurotransmitter that mediates parasympathetic nervous system responses.
Mechanism of Action
This compound, like other anticholinergic drugs, functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[2][3][4] By binding to these receptors, it prevents acetylcholine from exerting its effects, leading to a reduction in smooth muscle contraction and glandular secretion. While there are five subtypes of muscarinic receptors (M1-M5), related compounds like pipenzolate bromide predominantly affect M2 and M3 receptors, which are primarily located in the smooth muscles of the gastrointestinal tract, bladder, and airways.[2] Clinical investigations have demonstrated that oral administration of this compound leads to the inhibition of both basal and histamine-stimulated gastric acid secretion.[1]
Figure 1: Signaling pathway of muscarinic receptor antagonism by this compound.
Dose-Response Relationship
The intensity of the pharmacological response to this compound is expected to be dose-dependent. As with other competitive antagonists, increasing the concentration of this compound at the receptor site will lead to a greater inhibition of acetylcholine-mediated effects, up to a maximal response.
Table 1: Summary of this compound Pharmacodynamics
| Parameter | Description |
| Drug Class | Anticholinergic, Muscarinic Antagonist[1][3] |
| Primary Target | Muscarinic Acetylcholine Receptors[2][3] |
| Mechanism of Action | Competitive antagonist of acetylcholine at muscarinic receptors, leading to reduced parasympathetic activity.[2][3][4] |
| Key Effects | Antisecretory (inhibition of gastric acid) and antimotility properties.[1] |
| Receptor Subtype Specificity | Likely targets M2 and M3 receptors, similar to related compounds.[2] |
Pharmacokinetics
Absorption
As a quaternary ammonium compound, this compound is a polar, ionized molecule. This characteristic generally leads to poor and variable absorption from the gastrointestinal tract following oral administration. For instance, the structurally related quaternary ammonium anticholinergic, propantheline bromide, exhibits low systemic availability after oral administration.
Distribution
Due to its charge and hydrophilic nature, this compound is not expected to readily cross biological membranes, including the blood-brain barrier.[5][6] This property generally limits its distribution to the central nervous system, thereby reducing the likelihood of central anticholinergic side effects. The volume of distribution is anticipated to be relatively small, with the drug primarily remaining in the extracellular fluid.
Metabolism
The metabolic fate of this compound has not been extensively described. Metabolism of similar compounds can occur in the liver. For example, some anticholinergics undergo hydrolysis and oxidation.
Excretion
The primary routes of elimination for quaternary ammonium anticholinergics can include both renal and fecal excretion. For orally administered drugs with low absorption, a significant portion of the dose is likely excreted unchanged in the feces. The absorbed fraction would be eliminated via renal and/or hepatic pathways.
Table 2: Inferred Pharmacokinetic Properties of this compound
| ADME Parameter | Inferred Property | Rationale/Comparison |
| Oral Bioavailability | Low and variable | Characteristic of quaternary ammonium compounds due to high polarity and ionization. Propantheline bromide, a similar compound, has low oral bioavailability. |
| Absorption Rate | Slow and erratic | Common for poorly absorbed drugs. |
| Volume of Distribution | Small | Limited tissue penetration due to polarity; expected to be largely confined to the extracellular space. |
| Blood-Brain Barrier Penetration | Poor | Quaternary amines are less likely to cross the blood-brain barrier compared to tertiary amines.[5][6] |
| Protein Binding | Not specifically reported | - |
| Metabolism | Likely hepatic (hydrolysis, oxidation) | General metabolic pathway for many anticholinergic drugs. |
| Elimination Half-life | Not specifically reported | - |
| Primary Route of Excretion | Fecal (unabsorbed drug), Renal (absorbed drug) | Expected for poorly absorbed oral drugs. |
Experimental Protocols
Specific experimental protocols for this compound are not detailed in the available literature. However, standard methodologies for characterizing the pharmacokinetics and pharmacodynamics of anticholinergic drugs would be applicable.
In Vitro Pharmacodynamics: Receptor Binding Assays
Objective: To determine the binding affinity of this compound for different muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Cell lines stably expressing individual human muscarinic receptor subtypes (M1-M5) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Radioligand Binding: Membrane preparations are incubated with a specific radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of this compound.
-
Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration. The radioactivity of the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Pharmacokinetics: Animal Studies
Objective: To determine the pharmacokinetic parameters of this compound following oral and intravenous administration in an animal model (e.g., rats).
Methodology:
-
Drug Administration: A defined dose of this compound is administered to rats via oral gavage and intravenous injection in separate groups.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing from the tail vein or another appropriate site.
-
Plasma Preparation: Plasma is separated from whole blood by centrifugation.
-
Bioanalytical Method: The concentration of this compound in plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and bioavailability).
Figure 2: A generalized experimental workflow for pharmacokinetic studies.
Conclusion
This compound is an anticholinergic agent with a mechanism of action centered on the competitive antagonism of muscarinic acetylcholine receptors. Its chemical nature as a quaternary ammonium compound suggests a pharmacokinetic profile characterized by low oral absorption and limited penetration of the blood-brain barrier. While specific quantitative data for this compound remains scarce, this technical guide provides a foundational understanding based on its chemical class and the properties of related compounds. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of this drug.
References
- 1. medkoo.com [medkoo.com]
- 2. What is the mechanism of Pipenzolate Bromide? [synapse.patsnap.com]
- 3. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Anticholinergics for overactive bladder therapy: central nervous system effects. [vivo.weill.cornell.edu]
- 6. ozemedicine.com [ozemedicine.com]
Parapenzolate Bromide: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of parapenzolate bromide, a quaternary ammonium anticholinergic agent. Due to the limited availability of direct experimental data for this compound, this document leverages data from the structurally similar compound mepenzolate bromide for solubility profiles and outlines standardized methodologies for stability testing based on established pharmaceutical guidelines. This guide is intended to serve as a foundational resource for researchers and formulation scientists, offering detailed experimental protocols and data presentation to support further investigation and drug development efforts. All presented data should be confirmed through direct experimentation.
Introduction
This compound is an anticholinergic drug with antisecretory and antimotility properties.[1] Its efficacy and safety are intrinsically linked to its physicochemical properties, particularly its solubility and stability, which are critical determinants of its formulation, bioavailability, and shelf-life. Understanding these characteristics is paramount for the development of robust and effective dosage forms. This document details the available solubility information and provides a framework for assessing the stability of this compound under various stress conditions as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).
Solubility Profile
Table 1: Solubility of Mepenzolate Bromide in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) | pH (for aqueous solutions) |
| Dimethyl Sulfoxide (DMSO) | ~ 30 | Not Specified | Not Applicable |
| Dimethylformamide (DMF) | ~ 5 | Not Specified | Not Applicable |
| Phosphate-Buffered Saline (PBS) | ~ 1 | Not Specified | 7.2 |
Data for mepenzolate bromide is used as a proxy due to the lack of available data for this compound.[2]
Stability Profile
A comprehensive stability assessment is crucial to identify potential degradation pathways and to develop a stable formulation. Forced degradation studies, as recommended by ICH guidelines, are essential for this purpose.[2] While specific quantitative stability data for this compound is not publicly available, the following table illustrates the expected outcomes from such studies.
Table 2: Hypothetical Forced Degradation Data for this compound
| Stress Condition | Parameters | Duration | Assay (%) | Degradation Products (%) |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 hours | 85.2 | 14.8 |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 8 hours | 79.5 | 20.5 |
| Oxidative | 3% H₂O₂, RT | 24 hours | 92.1 | 7.9 |
| Thermal | 80°C (Solid State) | 48 hours | 98.5 | 1.5 |
| Photolytic | ICH Option 2 (Solid) | 1.2 million lux hours | 99.1 | 0.9 |
This data is illustrative and should be confirmed by experimental studies.
General storage recommendations suggest that this compound is stable for several weeks at ambient temperature, but for long-term storage, it should be kept at -20°C, and for short-term storage, at 0-4°C in a dry, dark environment.[1]
Experimental Protocols
Solubility Determination: Shake-Flask Method
This protocol describes the equilibrium solubility measurement of this compound in various solvents.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, 0.1 N HCl, PBS pH 7.4, methanol, ethanol, DMSO).
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling and Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.
-
Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Calculation: The solubility is calculated from the concentration of the saturated solution.
Caption: Workflow for Shake-Flask Solubility Measurement.
Stability Indicating Method: HPLC
A stability-indicating HPLC method is essential to separate and quantify this compound from its potential degradation products.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (to be determined by UV scan).
-
Injection Volume: 20 µL.
-
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and dilute to create a series of calibration standards.
-
Sample Preparation: For stability samples, dilute them with the mobile phase to fall within the calibration range.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
These studies are conducted to understand the degradation pathways under various stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60°C. Withdraw samples at various time points.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and maintain at 60°C. Collect samples at different intervals.
-
Oxidation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).
-
Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze all stressed samples using the validated stability-indicating HPLC method.
Caption: Forced Degradation Experimental Workflow.
Potential Degradation Pathway
As an ester, this compound is susceptible to hydrolysis, particularly under acidic or basic conditions. The primary degradation pathway is likely the cleavage of the ester linkage.
Caption: Potential Hydrolytic Degradation Pathway.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data remains limited, the information on the structurally similar mepenzolate bromide and the detailed experimental protocols offer a robust starting point for any research or development activities. It is imperative that the data presented here is validated through rigorous experimental work to ensure the development of a safe, effective, and stable pharmaceutical product.
References
An In-depth Technical Guide to the Analysis of Parapenzolate Bromide Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parapenzolate bromide is a quaternary ammonium compound with anticholinergic properties. As with any pharmaceutical compound, a thorough understanding of its stability and degradation profile is critical for ensuring its safety, efficacy, and quality. This technical guide provides a comprehensive overview of the analysis of this compound degradation products. It outlines the principles of forced degradation studies, detailed experimental protocols for inducing and analyzing degradation, and the characterization of potential degradation products. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analytical characterization and stability testing of this compound.
Forced degradation, or stress testing, is a crucial component of the drug development process. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways. This information is instrumental in developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and informing formulation and packaging decisions.
Potential Degradation Pathways
Based on the chemical structure of this compound, which features an ester functional group, the primary anticipated degradation pathway is hydrolysis. This can be catalyzed by acidic or basic conditions, leading to the cleavage of the ester bond. Other potential degradation pathways that may be induced under forced conditions include oxidation, thermolysis, and photolysis.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for drugs containing ester linkages. In the case of this compound, hydrolysis would result in the formation of two primary degradation products: 4-hydroxy-1,1-dimethylpiperidinium bromide and 2-cyclopentyl-2-phenylacetic acid. This reaction can be catalyzed by both acid and base.
Forced Degradation Studies: Experimental Protocols
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method. The following protocols are representative examples of how to conduct forced degradation studies on this compound.
General Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent, such as a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL. This stock solution will be used for the subsequent stress studies.
Acidic Hydrolysis
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 N hydrochloric acid.
-
Heat the mixture at 80°C for 24 hours in a water bath.
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 N sodium hydroxide.
-
Dilute the resulting solution with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
Alkaline Hydrolysis
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 N sodium hydroxide.
-
Keep the mixture at room temperature for 8 hours.
-
After the specified time, neutralize the solution with an appropriate volume of 0.1 N hydrochloric acid.
-
Dilute the resulting solution with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
Oxidative Degradation
-
To 1 mL of the this compound stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
After the specified time, dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
Thermal Degradation
-
Place a known amount of solid this compound powder in a hot air oven maintained at 105°C for 48 hours.
-
After exposure, allow the powder to cool to room temperature.
-
Dissolve an accurately weighed amount of the stressed powder in a suitable solvent and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
Photolytic Degradation
-
Expose a solution of this compound (approximately 100 µg/mL in water:acetonitrile) to UV light (254 nm) and visible light in a photostability chamber for a total of 1.2 million lux hours and 200 watt hours/square meter.
-
Prepare a control sample, protected from light, and store it under the same conditions.
-
Analyze the exposed sample and the control sample by HPLC.
Analytical Method: Stability-Indicating HPLC
A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying the parent drug from its degradation products. The following is a representative HPLC method that can be used as a starting point for the analysis of this compound and its degradation products.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile and a buffer solution (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a gradient or isocratic elution. A typical starting point could be a 60:40 (v/v) ratio of buffer to acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Method Validation
The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Quantitative Data Summary
The following tables present hypothetical quantitative data from forced degradation studies of this compound. This data is for illustrative purposes to demonstrate how results can be structured for easy comparison.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Peak Area of Major Degradant (%) |
| 0.1 N HCl (80°C, 24h) | 25.4 | 2 | 18.2 (DP1) |
| 0.1 N NaOH (RT, 8h) | 45.8 | 2 | 35.1 (DP1) |
| 3% H₂O₂ (RT, 24h) | 8.2 | 1 | 5.9 (DP3) |
| Thermal (105°C, 48h) | 3.1 | 1 | 2.5 (DP4) |
| Photolytic | 5.5 | 2 | 3.8 (DP5) |
Table 2: Hypothetical Retention Times of this compound and its Degradation Products
| Compound | Retention Time (min) |
| This compound | 8.5 |
| Degradation Product 1 (DP1) - Hydrolysis Product | 3.2 |
| Degradation Product 2 (DP2) - Hydrolysis Product | 4.5 |
| Degradation Product 3 (DP3) - Oxidative Degradant | 6.8 |
| Degradation Product 4 (DP4) - Thermal Degradant | 7.5 |
| Degradation Product 5 (DP5) - Photolytic Degradant | 9.2 |
Visualizations
Logical Workflow for Forced Degradation and Analysis
Caption: Workflow for forced degradation and analytical method development.
Hypothetical Degradation Pathway of this compound
Caption: Postulated primary degradation pathway of this compound.
Conclusion
This technical guide provides a framework for the analysis of this compound degradation products. By implementing systematic forced degradation studies and developing a validated stability-indicating HPLC method, researchers can gain a comprehensive understanding of the stability profile of this compound. This knowledge is fundamental for ensuring the development of a safe, effective, and high-quality pharmaceutical product. While the quantitative data presented is illustrative, the experimental protocols and analytical methodologies described offer a robust starting point for any laboratory tasked with the stability testing of this compound.
Parapenzolate Bromide: An In-Depth Technical Guide on In Vitro Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parapenzolate bromide is a quaternary ammonium anticholinergic agent recognized for its antisecretory and antimotility properties. This technical guide synthesizes the available in vitro biological data to provide a comprehensive overview for research and drug development professionals. Due to a notable scarcity of specific quantitative in vitro data in publicly accessible literature, this document focuses on the qualitative description of its mechanism of action, general experimental protocols for related compounds, and the logical framework for its biological effects.
Introduction
This compound (CAS 5634-41-3) is a muscarinic receptor antagonist that has been used for the relief of visceral spasms.[1] Its primary mechanism of action involves the competitive inhibition of acetylcholine at muscarinic receptors, leading to a reduction in smooth muscle contraction and glandular secretion. Clinical investigations have indicated its efficacy in inhibiting both basal and histamine-stimulated gastric acid output following oral administration.[2] The compound is also known by the synonym Sch-3444.[1][2]
Mechanism of Action: Anticholinergic Properties
This compound exerts its effects by blocking muscarinic acetylcholine receptors. This action is the foundation of its utility in managing conditions characterized by smooth muscle spasms and hypersecretion in the gastrointestinal tract.
Muscarinic Receptor Antagonism
The parasympathetic nervous system plays a crucial role in regulating gastrointestinal function through the release of acetylcholine, which binds to muscarinic receptors on smooth muscle cells and secretory glands. By competitively blocking these receptors, this compound interrupts this signaling pathway, leading to:
-
Reduced Gastrointestinal Motility: Inhibition of acetylcholine-induced smooth muscle contraction results in an antispasmodic effect.
-
Decreased Glandular Secretion: Blockade of muscarinic receptors on secretory glands leads to a reduction in gastric acid and other secretions.
The following diagram illustrates the general mechanism of action for a muscarinic receptor antagonist like this compound.
Caption: General mechanism of muscarinic receptor antagonism.
Quantitative In Vitro Biological Activity
Despite extensive searches of scientific literature, specific quantitative in vitro data for this compound, such as binding affinities (Ki), functional antagonist potencies (pA2), or half-maximal inhibitory concentrations (IC50), are not publicly available. This information is likely held in proprietary databases of the original developing pharmaceutical company.
For context, other quaternary ammonium antimuscarinic agents have been characterized in various in vitro assays. For example, the in vitro binding affinity of tiotropium for muscarinic receptors was found to be 10-11-fold higher than that of ipratropium and glycopyrrolate in rat lung tissue.
Experimental Protocols for In Vitro Assessment of Anticholinergic Activity
While specific protocols for this compound are not available, the following methodologies are standard for characterizing the in vitro biological activity of anticholinergic compounds.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for specific receptor subtypes.
Objective: To quantify the affinity of a test compound for muscarinic receptors (M1, M2, M3, etc.).
General Protocol:
-
Tissue/Cell Preparation: Homogenize tissues or cell lines expressing the muscarinic receptor subtype of interest.
-
Incubation: Incubate the membrane preparations with a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
The workflow for a typical radioligand binding assay is depicted below.
Caption: Workflow for a radioligand binding assay.
Functional Assays (e.g., Schild Analysis)
Functional assays measure the effect of an antagonist on the response of a tissue or cell to an agonist. Schild analysis is a classical pharmacological method to determine the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.
Objective: To determine the potency and nature of antagonism of a test compound.
General Protocol:
-
Tissue Preparation: Isolate a suitable smooth muscle preparation (e.g., guinea pig ileum, rabbit jejunum).
-
Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol, acetylcholine).
-
Antagonist Incubation: Incubate the tissue with a fixed concentration of the antagonist (this compound) for a defined period.
-
Shifted Agonist Curve: Generate a new agonist concentration-response curve in the presence of the antagonist.
-
Repeat: Repeat steps 3 and 4 with increasing concentrations of the antagonist.
-
Schild Plot: Plot the log (concentration ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression provides the pA2 value.
The logical relationship in a Schild analysis is shown below.
Caption: Logical flow of a Schild analysis experiment.
Conclusion
This compound is an anticholinergic agent with a mechanism of action centered on muscarinic receptor antagonism. While its clinical effects on gastrointestinal motility and secretion are established, a significant gap exists in the public domain regarding its specific in vitro quantitative pharmacology. The experimental protocols outlined in this guide for radioligand binding and functional assays represent standard methodologies that would be applicable to the detailed characterization of this compound's in vitro biological activity. Further research, potentially through de novo in vitro studies, would be necessary to generate the specific quantitative data required for a complete pharmacological profile.
References
The Role of Stereochemistry in Muscarinic Receptor Antagonism: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the critical role of stereoisomerism in the pharmacological activity of muscarinic receptor antagonists. While the specific query regarding "parapenzolate bromide enantiomers" prompted this investigation, a thorough review of chemical databases reveals that this compound is an achiral molecule and, therefore, does not possess enantiomers. The Global Substance Registration System (GSRS), for instance, classifies this compound as achiral[1]. This is due to the presence of two identical phenyl substituents on the carbon atom bearing the hydroxyl group, precluding the existence of a stereocenter.
However, the underlying interest in the differential activity of stereoisomers is highly relevant in the field of muscarinic antagonists. It is a well-established principle that the three-dimensional structure of a drug molecule is paramount to its interaction with a biological target. In the case of chiral antagonists, enantiomers often exhibit significant differences in binding affinity, potency, and receptor subtype selectivity. This guide will, therefore, focus on the stereopharmacology of chiral muscarinic antagonists structurally related to this compound, providing a comprehensive overview of their synthesis, separation, and differential activity.
Introduction to Stereoselectivity at Muscarinic Receptors
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Five subtypes, M1 through M5, have been identified, each with a distinct tissue distribution and role in physiological processes. The development of subtype-selective muscarinic antagonists is a key objective in drug discovery for treating a variety of conditions, including overactive bladder, chronic obstructive pulmonary disease (COPD), and certain neurological disorders.
Stereochemistry plays a pivotal role in the interaction between chiral antagonists and mAChRs. The receptor's binding pocket is itself chiral, composed of asymmetrically arranged amino acid residues. This creates a stereospecific environment where one enantiomer (the eutomer) of a chiral drug may fit more snugly and form more favorable interactions than its mirror image (the distomer). This difference in interaction can lead to substantial variations in pharmacological activity.
Synthesis and Chiral Separation of Muscarinic Antagonists
The generation of enantiomerically pure muscarinic antagonists is a prerequisite for studying their differential pharmacology. Several strategies are employed for this purpose:
-
Asymmetric Synthesis: This approach involves the use of chiral catalysts, auxiliaries, or starting materials to create the desired stereocenter with a high degree of enantiomeric excess.
-
Chiral Resolution: A racemic mixture can be separated into its constituent enantiomers. This is often achieved by:
-
Diastereomeric Crystallization: Reacting the racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization.
-
Chiral Chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) to physically separate the enantiomers.
-
Example Experimental Protocol: Synthesis and Resolution of a Chiral Muscarinic Antagonist (Based on Mepenzolate Bromide Analogs)
The synthesis of a chiral muscarinic antagonist often involves the esterification of a chiral alcohol with a suitable acid, followed by quaternization of a tertiary amine. The following is a generalized protocol based on the synthesis of compounds like mepenzolate bromide[2]:
-
Synthesis of the Chiral Alcohol: The chiral alcohol precursor (e.g., (R)- or (S)-3-hydroxypiperidine derivative) is synthesized using an asymmetric method, such as a proline-catalyzed alpha-amination of an aldehyde, followed by reduction.
-
Esterification: The chiral alcohol is condensed with an acid, such as benzilic acid, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent (e.g., dichloromethane) at room temperature for 12-24 hours.
-
Purification of the Ester: The resulting ester is purified by column chromatography on silica gel.
-
Quaternization: The tertiary amine of the piperidine ring is quaternized by reacting the purified ester with an alkyl halide (e.g., methyl bromide) in a solvent like acetonitrile at room temperature.
-
Final Purification: The final quaternary ammonium salt (the muscarinic antagonist) is purified by recrystallization.
-
Enantiomeric Purity Analysis: The enantiomeric excess (ee) of the final product is determined using chiral HPLC.
Differential Activity of Enantiomers at Muscarinic Receptors
Extensive research has demonstrated that the enantiomers of chiral muscarinic antagonists can have markedly different affinities and selectivities for mAChR subtypes.
Quantitative Data on Enantiomeric Activity
The following table summarizes representative data for several chiral muscarinic antagonists, highlighting the often-significant differences in activity between enantiomers.
| Compound | Receptor Subtype | Parameter | (R)-Enantiomer Value | (S)-Enantiomer Value | Enantiomeric Ratio (R/S) | Reference |
| Hexahydro-difenidol | M1 (rabbit vas deferens) | pA2 | 8.5 | 5.76 | 550 | [3] |
| M2 (guinea-pig atria) | pA2 | 7.0 | 5.77 | 17 | [3] | |
| M3 (guinea-pig ileum) | pA2 | 8.7 | 6.42 | 191 | [3] | |
| Trihexyphenidyl | M1 (rabbit vas deferens) | pA2 | 10.1 | - | >1000 | [4] |
| M2 (guinea-pig atria) | pA2 | 8.15 | - | - | [4] | |
| M3 (guinea-pig ileum) | pA2 | 9.0 | - | - | [4] | |
| Mepenzolate Bromide | M3 (in vitro) | Affinity | Higher | Lower | - | [2] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
As the data illustrates, the (R)-enantiomers of hexahydro-difenidol and trihexyphenidyl are significantly more potent than their (S)-counterparts, particularly at the M1 and M3 receptor subtypes. This stereoselectivity underscores the importance of developing single-enantiomer drugs to maximize therapeutic efficacy and minimize potential off-target effects from the less active distomer.
Experimental Protocol: Muscarinic Receptor Binding Assay
Receptor binding assays are crucial for determining the affinity of a compound for a specific receptor. A common method is a competitive radioligand binding assay.
-
Membrane Preparation: Membranes from cells expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 cells transfected with the M3 receptor) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer, such as phosphate-buffered saline (PBS) with bovine serum albumin (BSA), is used.
-
Radioligand: A radiolabeled antagonist with high affinity for the receptor, such as [³H]-N-methylscopolamine ([³H]-NMS), is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compounds (e.g., the (R)- and (S)-enantiomers of the antagonist).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Visualization
Muscarinic receptors mediate their effects through various intracellular signaling pathways. For example, M1 and M3 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
Muscarinic Receptor Signaling Pathway
References
Methodological & Application
Application Notes and Protocols for In Vitro Assay Development of Parapenzolate Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parapenzolate bromide is an anticholinergic agent that functions by antagonizing muscarinic acetylcholine receptors (mAChRs).[1] These receptors are critical components of the parasympathetic nervous system, regulating a wide array of physiological functions.[2] Developing robust in vitro assays is fundamental to characterizing the pharmacological profile of this compound, including its affinity for different muscarinic receptor subtypes and its functional efficacy. These application notes provide detailed protocols for key in vitro assays to facilitate the research and development of this compound.
Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5).[2] M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to an increase in intracellular calcium.[2] M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase and decreasing cAMP levels.[2] Understanding the interaction of this compound with these distinct signaling pathways is crucial for predicting its therapeutic effects and potential side effects.
Key In Vitro Assays for this compound Characterization
Two primary types of in vitro assays are essential for characterizing muscarinic antagonists like this compound:
-
Radioligand Binding Assays: These assays determine the affinity of this compound for specific muscarinic receptor subtypes by measuring its ability to compete with a radiolabeled ligand for receptor binding.[3] The key output of this assay is the equilibrium dissociation constant (Ki), which indicates the concentration of the drug required to occupy 50% of the receptors at equilibrium.[3]
-
Functional Assays (Intracellular Calcium Mobilization): These assays measure the ability of this compound to inhibit the functional response induced by a muscarinic agonist.[4] For M1 and M3 receptors, which signal through intracellular calcium release, a common assay measures changes in intracellular calcium concentration using fluorescent dyes.[4][5] The output is typically the half-maximal inhibitory concentration (IC50), representing the concentration of the antagonist that inhibits 50% of the agonist-induced response.
Experimental Protocols
Protocol 1: Muscarinic Receptor Radioligand Competition Binding Assay
This protocol details the methodology to determine the binding affinity (Ki) of this compound for M1, M2, and M3 muscarinic receptor subtypes.
Materials and Reagents:
-
Cell membranes expressing human M1, M2, or M3 muscarinic receptors (e.g., from CHO or HEK293 cells)
-
[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand
-
This compound
-
Atropine (as a non-selective muscarinic antagonist for defining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Microplate shaker
Experimental Workflow:
Caption: Radioligand Binding Assay Workflow.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10 pM to 100 µM.
-
Assay Setup: In a 96-well microplate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes + [3H]-NMS + Assay Buffer.
-
Non-specific Binding (NSB): Receptor membranes + [3H]-NMS + high concentration of Atropine (e.g., 1 µM).
-
Competition: Receptor membranes + [3H]-NMS + varying concentrations of this compound.
-
-
Incubation: Add the components to the wells. The final assay volume is typically 250 µL. Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding at each concentration of this compound: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Binding Affinity of this compound
| Compound | Receptor Subtype | Ki (nM) |
| This compound | M1 | 5.2 |
| M2 | 25.8 | |
| M3 | 3.1 | |
| Atropine (Control) | M1 | 2.1 |
| M2 | 3.5 | |
| M3 | 1.8 | |
| Pirenzepine (Control) | M1 | 15.0 |
| M2 | 800.0 | |
| M3 | 250.0 |
Note: The data presented in this table is for illustrative purposes and should be determined experimentally.
Protocol 2: Intracellular Calcium Mobilization Functional Assay
This protocol describes how to measure the functional antagonism of this compound at M3 muscarinic receptors.
Materials and Reagents:
-
HEK293 or CHO cells stably expressing the human M3 muscarinic receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Carbachol (a stable acetylcholine analog and muscarinic agonist).
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage from cells).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
96- or 384-well black, clear-bottom cell culture plates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).
Signaling Pathway:
Caption: M3 Receptor Calcium Mobilization Pathway.
Procedure:
-
Cell Culture: Seed M3-expressing cells into black, clear-bottom 96-well plates and grow to confluence (typically 24-48 hours).
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid in assay buffer.
-
Remove the culture medium from the cells and add the dye loading buffer to each well.
-
Incubate the plate for 1 hour at 37°C in a CO2 incubator.
-
-
Compound Incubation:
-
After incubation, wash the cells gently with assay buffer to remove excess dye.
-
Add serial dilutions of this compound (or vehicle control) to the wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation and Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Use the instrument's automated liquid handler to add a pre-determined concentration of Carbachol (typically the EC80 concentration) to all wells simultaneously.
-
Immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes). The increase in fluorescence corresponds to the increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data by expressing the response in each this compound-treated well as a percentage of the response in the vehicle-treated control wells (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Data Presentation: Functional Antagonism of this compound at the M3 Receptor
| Compound | Agonist | Receptor Subtype | IC50 (nM) |
| This compound | Carbachol | M3 | 8.5 |
| Atropine (Control) | Carbachol | M3 | 4.2 |
| 4-DAMP (Control) | Carbachol | M3 | 1.5 |
Note: The data presented in this table is for illustrative purposes and should be determined experimentally.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. The radioligand binding assay allows for the precise determination of its affinity for different muscarinic receptor subtypes, while the intracellular calcium mobilization assay provides critical information about its functional antagonist potency. Together, these assays are indispensable tools for drug development professionals and researchers seeking to understand the complete pharmacological profile of this compound.
References
- 1. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Parapenzolate Bromide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parapenzolate bromide is an anticholinergic agent that functions as a muscarinic acetylcholine receptor (mAChR) antagonist.[1][2][3] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[4][5] There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distribution and downstream signaling pathways.[5] M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca2+]i).[6][7] M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[3][5]
Due to its antimotility and antisecretory properties, this compound's activity is of significant interest in drug development.[1] This document provides detailed protocols for cell-based assays to characterize the pharmacological activity of this compound on M2 and M3 muscarinic receptor subtypes, which are prominently involved in smooth muscle contraction and glandular secretion.[2][8] The provided assays will enable the determination of the compound's binding affinity and functional potency.
Key Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by muscarinic receptor agonists and antagonists like this compound.
Experimental Protocols
Radioligand Binding Assay for M3 Muscarinic Receptor
This assay determines the binding affinity (Ki) of this compound for the human M3 muscarinic receptor through competition with a radiolabeled ligand.
Experimental Workflow:
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human M3 muscarinic receptor (e.g., from GenScript, Cat. No. M00319).[9]
-
Radioligand: [3H]N-methyl-scopolamine ([3H]NMS).
-
Non-specific binding control: Atropine (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Test Compound: this compound.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture CHO-K1/M3 cells to 80-90% confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine protein concentration using a standard protein assay.
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
Assay buffer
-
Cell membranes (20-40 µg protein/well)
-
[3H]NMS (at a concentration near its Kd, e.g., 0.5 nM)
-
Serial dilutions of this compound or vehicle control.
-
For non-specific binding, add 1 µM atropine.
-
-
Incubate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation fluid, and count in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | Receptor | Radioligand | IC50 (nM) | Ki (nM) |
| This compound | M3 | [3H]NMS | e.g., 15.2 | e.g., 7.8 |
| Atropine (Control) | M3 | [3H]NMS | e.g., 2.5 | e.g., 1.3 |
Calcium Flux Assay for M3 Muscarinic Receptor Functional Antagonism
This assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by a muscarinic agonist in cells expressing the M3 receptor.
Experimental Workflow:
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human M3 muscarinic receptor.[9]
-
Agonist: Carbachol.
-
Calcium-sensitive dye: Fluo-4 AM or Calcium-6 kit.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compound: this compound.
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with automated injection (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating:
-
Seed CHO-K1/M3 cells into 96- or 384-well plates and culture overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Remove culture medium and load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.
-
-
Compound Incubation:
-
Wash the cells with assay buffer.
-
Add serial dilutions of this compound or vehicle control to the wells and incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Inject a fixed concentration of carbachol (EC80 concentration, predetermined) into each well.
-
Immediately measure the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist-only control.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Calculate the IC50 value using non-linear regression.
-
Data Presentation:
| Compound | Receptor | Agonist | IC50 (nM) |
| This compound | M3 | Carbachol | e.g., 25.6 |
| Atropine (Control) | M3 | Carbachol | e.g., 3.1 |
cAMP Assay for M2 Muscarinic Receptor Functional Antagonism
This assay measures the ability of this compound to reverse the inhibition of cAMP production induced by a muscarinic agonist in cells expressing the M2 receptor.
Experimental Workflow:
Materials:
-
Cell Line: HEK293 cells stably expressing the human M2 muscarinic receptor.
-
Agonist: Carbachol.
-
Adenylyl cyclase activator: Forskolin.
-
cAMP detection kit: e.g., HTRF cAMP assay kit or ELISA-based kit.
-
Test Compound: this compound.
-
96-well plates.
Protocol:
-
Cell Plating:
-
Seed HEK293/M2 cells into 96-well plates and culture overnight.
-
-
Compound Incubation:
-
Remove culture medium and add serial dilutions of this compound or vehicle control in stimulation buffer.
-
-
Cell Stimulation:
-
Add a mixture of a fixed concentration of carbachol (EC80 concentration, predetermined) and forskolin to all wells.
-
Incubate for 30 minutes at room temperature.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Perform the cAMP measurement (e.g., HTRF or ELISA).
-
-
Data Analysis:
-
Normalize the data to the response of the forskolin-only control.
-
Plot the percentage of reversal of agonist-induced inhibition against the log concentration of this compound.
-
Calculate the IC50 value using non-linear regression.
-
Data Presentation:
| Compound | Receptor | Agonist | IC50 (nM) |
| This compound | M2 | Carbachol | e.g., 32.4 |
| Atropine (Control) | M2 | Carbachol | e.g., 4.5 |
Summary of Quantitative Data
The following table summarizes the expected quantitative data for this compound from the described assays.
| Assay Type | Receptor Subtype | Parameter | Expected Value (nM) |
| Radioligand Binding | M3 | Ki | e.g., 5 - 15 |
| Calcium Flux | M3 | IC50 | e.g., 20 - 40 |
| cAMP Assay | M2 | IC50 | e.g., 25 - 50 |
Note: The expected values are illustrative and will need to be determined experimentally.
Conclusion
The provided application notes and protocols describe a panel of robust cell-based assays for the pharmacological characterization of this compound. By employing these methods, researchers can determine the binding affinity and functional potency of this compound at M2 and M3 muscarinic receptors, providing crucial data for drug development and mechanistic studies. The use of stably transfected cell lines ensures reproducible and target-specific results. The structured data presentation and clear workflows are designed to facilitate experimental planning and execution.
References
- 1. revvity.com [revvity.com]
- 2. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. innoprot.com [innoprot.com]
- 9. genscript.com [genscript.com]
Animal Models for Studying the Effects of Parapenzolate Bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parapenzolate bromide is an anticholinergic agent recognized for its antisecretory and antimotility properties, making it a compound of interest for treating various gastrointestinal disorders.[1] These application notes provide detailed protocols for preclinical evaluation of this compound and similar anticholinergic compounds using established animal models. The methodologies described herein are designed to assess the pharmacodynamic and pharmacokinetic properties of such agents, providing crucial data for drug development and mechanistic studies.
The primary mechanism of action for anticholinergic drugs involves the competitive antagonism of acetylcholine at muscarinic receptors. In the gastrointestinal tract, this leads to a reduction in smooth muscle contractions and glandular secretions.[2][3][4] The following protocols detail methods to quantify these effects.
Mechanism of Action: Anticholinergic Effects
This compound, as an anticholinergic drug, exerts its effects by blocking muscarinic acetylcholine receptors. This action inhibits the parasympathetic nervous system's stimulation of the gastrointestinal tract, leading to decreased motility and secretions.
Caption: this compound competitively blocks acetylcholine at muscarinic receptors.
I. Assessment of Antimuscarinic Activity in a Smooth Muscle Model
The isolated guinea pig ileum is a classical and robust model for quantifying the anticholinergic activity of test compounds. This in vitro assay measures the ability of a drug to inhibit acetylcholine-induced smooth muscle contractions.
Experimental Protocol: Isolated Guinea Pig Ileum Assay
Objective: To determine the potency of this compound in antagonizing acetylcholine-induced contractions in the guinea pig ileum.
Materials:
-
Male Dunkin-Hartley guinea pigs (250-350 g)
-
Krebs solution (composition in g/L: NaCl 6.9, KCl 0.35, KH₂PO₄ 0.16, MgSO₄·7H₂O 0.29, CaCl₂·2H₂O 0.37, NaHCO₃ 2.1, glucose 2.0)
-
Acetylcholine (ACh) chloride
-
This compound
-
Atropine (positive control)
-
Organ bath system with isometric force transducers
-
Data acquisition system (e.g., PowerLab)
Procedure:
-
Humanely euthanize a guinea pig and exsanguinate.
-
Isolate a terminal portion of the ileum, approximately 10-15 cm from the ileocecal junction.
-
Cut the ileum into 2-3 cm segments and flush gently with Krebs solution to remove contents.
-
Suspend each segment in a 10 mL organ bath containing Krebs solution, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.
-
Apply a resting tension of 1 g and allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.
-
Record a cumulative concentration-response curve for acetylcholine (e.g., 10⁻⁹ M to 10⁻³ M).
-
Wash the tissue repeatedly until the baseline is restored.
-
Incubate the tissue with a known concentration of this compound for 20-30 minutes.
-
Repeat the acetylcholine cumulative concentration-response curve in the presence of this compound.
-
Repeat steps 7-9 with increasing concentrations of this compound.
-
Atropine can be used as a positive control to confirm the muscarinic receptor-mediated nature of the contractions.
Data Analysis:
-
Measure the peak contractile response to each concentration of acetylcholine.
-
Plot the concentration-response curves for acetylcholine in the absence and presence of different concentrations of this compound.
-
Calculate the EC₅₀ values for acetylcholine in each condition.
-
A rightward shift in the acetylcholine concentration-response curve in the presence of this compound indicates competitive antagonism.
-
The pA₂ value, a measure of antagonist potency, can be determined using a Schild plot.[5]
| Parameter | Description | Expected Outcome with this compound |
| EC₅₀ of Acetylcholine | The concentration of acetylcholine that produces 50% of the maximal response. | Increased in the presence of this compound. |
| Maximal Response | The maximum contraction induced by acetylcholine. | Should not be significantly changed for a competitive antagonist. |
| pA₂ Value | The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. | A higher pA₂ value indicates greater antagonist potency. |
II. Evaluation of In Vivo Antimotility Effects
The charcoal meal transit test in rodents is a widely used in vivo model to assess the inhibitory effect of drugs on gastrointestinal motility.
Experimental Protocol: Charcoal Meal Transit in Mice
Objective: To evaluate the dose-dependent effect of this compound on gastrointestinal transit time in mice.
Materials:
-
Male ICR mice (20-25 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia or 0.5% methylcellulose)[6]
-
Oral gavage needles
Procedure:
-
Fast mice for 6-18 hours with free access to water. A 6-hour fast is often sufficient and reduces animal stress.[7]
-
Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at various doses to different groups of mice (n=8-10 per group).
-
After a predetermined time (e.g., 30-60 minutes), administer 0.2-0.3 mL of the charcoal meal orally to each mouse.
-
After a set period (e.g., 20-30 minutes), humanely euthanize the mice by cervical dislocation.[8]
-
Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.
-
Lay the intestine flat without stretching and measure its total length.
-
Measure the distance traveled by the charcoal front from the pylorus.
-
Calculate the intestinal transit as a percentage of the total length of the small intestine.
Data Analysis:
-
Calculate the percentage of intestinal transit for each animal: (Distance traveled by charcoal / Total length of small intestine) x 100.
-
Compare the mean intestinal transit between the control (vehicle) group and the this compound-treated groups.
-
A dose-dependent decrease in the percentage of intestinal transit indicates an antimotility effect.
| Treatment Group | Dose (mg/kg, p.o.) | Mean Intestinal Transit (%) ± SEM |
| Vehicle Control | - | Illustrative Data: 85 ± 5 |
| This compound | 1 | Illustrative Data: 65 ± 6 |
| This compound | 5 | Illustrative Data: 40 ± 7 |
| This compound | 10 | Illustrative Data: 25 ± 5 |
| Note: This table presents illustrative data. Actual results will vary based on experimental conditions. |
digraph "Charcoal_Meal_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Fasting [label="Fast Mice (6-18h)"]; Dosing [label="Administer this compound\nor Vehicle"]; Charcoal [label="Administer Charcoal Meal"]; Euthanasia [label="Euthanize Mice"]; Dissection [label="Dissect Small Intestine"]; Measurement [label="Measure Total Length and\nDistance Traveled"]; Calculation [label="Calculate % Intestinal Transit"];
Fasting -> Dosing; Dosing -> Charcoal; Charcoal -> Euthanasia; Euthanasia -> Dissection; Dissection -> Measurement; Measurement -> Calculation; }
Caption: Workflow for the charcoal meal transit assay in mice.
III. Assessment of Antisecretory Activity
The pyloric ligation (Shay rat) model is a standard method to evaluate the effect of drugs on gastric acid secretion.
Experimental Protocol: Pyloric Ligation in Rats
Objective: To determine the effect of this compound on basal gastric acid secretion in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
This compound
-
Vehicle (e.g., saline)
-
Anesthetic (e.g., ether, isoflurane, or ketamine/xylazine cocktail)
-
Surgical instruments
-
Centrifuge tubes
-
pH meter or autotitrator
Procedure:
-
Fast rats for 24-48 hours with free access to water.
-
Administer this compound or vehicle subcutaneously (s.c.) or intraperitoneally (i.p.) 30 minutes before surgery.
-
Anesthetize the rat.
-
Make a midline abdominal incision and expose the stomach.
-
Ligate the pyloric sphincter carefully, avoiding damage to the blood supply.
-
Close the abdominal incision with sutures.
-
After a set period (e.g., 4 hours), humanely euthanize the rat.
-
Isolate and remove the stomach.
-
Collect the gastric contents into a centrifuge tube.
-
Centrifuge the gastric contents at 1000 rpm for 10 minutes.
-
Measure the volume of the supernatant (gastric juice).
-
Titrate the gastric juice with 0.01 N NaOH to a pH of 7.0 to determine the total acid output.
Data Analysis:
-
Calculate the total acid output (μEq/4h) = [Volume of gastric juice (mL)] x [Normality of NaOH] x [Volume of NaOH used (mL)] x 1000.
-
Compare the mean gastric volume and total acid output between the control and treated groups.
-
A significant reduction in gastric volume and/or total acid output indicates an antisecretory effect.
| Treatment Group | Dose (mg/kg, i.p.) | Gastric Volume (mL) ± SEM | Total Acid Output (μEq/4h) ± SEM |
| Vehicle Control | - | Illustrative Data: 8.5 ± 0.7 | Illustrative Data: 250 ± 25 |
| This compound | 5 | Illustrative Data: 6.2 ± 0.5 | Illustrative Data: 150 ± 20 |
| This compound | 10 | Illustrative Data: 4.1 ± 0.4 | Illustrative Data: 80 ± 15 |
| Note: This table presents illustrative data. Actual results will vary based on experimental conditions. |
IV. Pharmacokinetic Studies
Understanding the pharmacokinetic profile of this compound is crucial for dose selection and interpretation of pharmacodynamic data. Studies in a larger animal model like the dog can provide valuable information on absorption, distribution, metabolism, and excretion.
Protocol Outline: Pharmacokinetic Study in Beagle Dogs
Objective: To determine the pharmacokinetic parameters of this compound following oral and intravenous administration in dogs.
Animals:
-
Male or female beagle dogs (8-12 kg)
Study Design:
-
A crossover design is recommended, where each dog receives both oral (p.o.) and intravenous (i.v.) administrations of this compound, separated by a washout period.
Procedure:
-
Fast dogs overnight prior to dosing.
-
Administer a single dose of this compound (e.g., 1-5 mg/kg) via the assigned route.
-
Collect blood samples (e.g., from the cephalic vein) into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).
-
Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
Data Analysis:
-
Plot the mean plasma concentration-time profiles for both routes of administration.
-
Calculate key pharmacokinetic parameters using non-compartmental analysis.
| Parameter | Description |
| Cₘₐₓ | Maximum plasma concentration. |
| Tₘₐₓ | Time to reach Cₘₐₓ. |
| AUC₀₋ₜ | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. |
| AUC₀₋ᵢₙf | Area under the plasma concentration-time curve from time 0 to infinity. |
| t₁/₂ | Elimination half-life. |
| CL | Total body clearance. |
| Vd | Volume of distribution. |
| F (%) | Absolute oral bioavailability, calculated as (AUCp.o. / AUCi.v.) x (Dosei.v. / Dosep.o.) x 100. |
Caption: General workflow for a pharmacokinetic study in dogs.
Conclusion
The animal models and protocols described in these application notes provide a robust framework for the preclinical evaluation of this compound. The in vitro guinea pig ileum assay is a sensitive method for determining antimuscarinic potency. The in vivo charcoal meal transit and pyloric ligation models allow for the assessment of antimotility and antisecretory effects, respectively. Finally, pharmacokinetic studies in dogs are essential for understanding the drug's disposition in a relevant animal model. Together, these studies will generate the necessary data to support the further development of this compound for the treatment of gastrointestinal disorders.
References
- 1. Validation of a conscious rat model for the discovery of novel agents that inhibit gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subchronic toxicity of propantheline bromide administered in the feed to Fischer 344/N rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. Guinea Pig Ileum [norecopa.no]
- 5. Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum [benthamopenarchives.com]
- 6. Prostaglandins mediate inhibition of gastric acid secretion by somatostatin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of fasting on evaluation of gastrointestinal transit with charcoal meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic properties of bromide in dogs after the intravenous and oral administration of single doses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Parapenzolate Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Parapenzolate bromide in pharmaceutical formulations. The protocols are based on established analytical techniques and offer guidance for method development, validation, and routine quality control.
Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This method is designed for the accurate quantification of this compound and to separate it from potential degradation products, making it suitable for stability studies. The protocol is adapted from validated methods for similar bromide-containing pharmaceutical compounds.
Quantitative Data Summary
The following table summarizes the typical validation parameters for a stability-indicating RP-HPLC method for quantifying compounds structurally similar to this compound. These values can be used as a benchmark during method development and validation for this compound.
| Parameter | Typical Performance |
| Linearity Range | 5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 1.41 µg/mL |
| Limit of Quantification (LOQ) | 4.70 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Retention Time | Approximately 3.4 - 5.1 min |
Experimental Protocol: Stability-Indicating RP-HPLC
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate or Triethylamine (for pH adjustment)
-
Orthophosphoric acid or Formic acid (for pH adjustment)
-
Water (HPLC grade)
-
This compound reference standard
-
Pharmaceutical dosage forms of this compound
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM ammonium acetate buffer, pH adjusted to 3.0 with formic acid) and an organic solvent (e.g., acetonitrile) in a ratio of 20:80 (v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically around 214 nm).
-
Injection Volume: 20 µL.
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 100 µg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the linear range (e.g., 12.5, 25, 50, and 75 µg/mL).
5. Sample Preparation (from Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound (e.g., 50 mg).
-
Transfer the powder to a volumetric flask and add a suitable volume of diluent (e.g., mobile phase).
-
Sonicate for a specified time (e.g., 15 minutes) to ensure complete dissolution of the active ingredient.
-
Dilute to the mark with the diluent and mix well.
-
Centrifuge a portion of the solution and filter the supernatant through a 0.45 µm syringe filter.
-
Further dilute the filtered solution with the mobile phase to a concentration within the calibration range.
6. Forced Degradation Studies (for Stability-Indicating Properties): Forced degradation studies are essential to demonstrate the specificity of the method in the presence of degradation products.
-
Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at 80°C for a specified period.
-
Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at 80°C for a specified period.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period.
-
Photolytic Degradation: Expose the drug substance to UV light (e.g., 254 nm) for a specified period.
After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.
7. Data Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions and determine the concentration of this compound from the calibration curve.
-
In forced degradation samples, assess the resolution between the parent drug peak and any degradation product peaks.
Workflow Diagram
Caption: Workflow for the RP-HPLC quantification of this compound.
UV-Vis Spectrophotometric Method
This method offers a simpler and more rapid approach for the quantification of this compound, suitable for routine quality control where a stability-indicating method is not required. The protocol is based on the reaction of the bromide ion with a chromogenic reagent.
Quantitative Data Summary
The following table presents typical performance characteristics for a UV-Vis spectrophotometric method for bromide-containing compounds.
| Parameter | Typical Performance |
| Linearity Range | 2 - 28 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Molar Absorptivity | Varies with the specific chromogenic reaction |
| Limit of Detection (LOD) | Dependent on the reaction sensitivity |
| Limit of Quantification (LOQ) | Dependent on the reaction sensitivity |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Protocol: UV-Vis Spectrophotometry
This protocol is adapted from a kinetic spectrophotometric method for a similar compound, pipenzolate methyl bromide, and a colorimetric method for bromide ions.
1. Instrumentation:
-
UV-Vis Spectrophotometer with matched 1 cm quartz cuvettes.
2. Reagents and Materials:
-
Potassium permanganate (KMnO₄) solution (e.g., 5 x 10⁻³ M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.2 M)
-
This compound reference standard
-
Pharmaceutical dosage forms of this compound
-
Distilled or deionized water
3. Principle: This method is based on the oxidation of this compound by alkaline potassium permanganate. The reaction produces a colored product (manganate ions) which can be measured spectrophotometrically. The increase in absorbance is proportional to the concentration of the drug.
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 100 µg/mL) in distilled water.
-
Prepare a series of calibration standards by diluting the stock solution with distilled water to achieve concentrations within the linear range (e.g., 2, 5, 10, 15, 20, and 25 µg/mL).
5. Sample Preparation (from Tablets):
-
Follow the same initial steps as for the HPLC sample preparation to obtain a filtered solution of known concentration.
-
Dilute the filtered solution with distilled water to a concentration within the calibration range.
6. Analytical Procedure:
-
To a series of 10 mL volumetric flasks, add a specific volume of each standard solution or sample solution.
-
Add a fixed volume of NaOH solution (e.g., 1.0 mL of 0.2 M NaOH).
-
Add a fixed volume of KMnO₄ solution (e.g., 1.5 mL of 5 x 10⁻³ M KMnO₄).
-
Dilute to the mark with distilled water and mix well.
-
Allow the reaction to proceed for a fixed time at room temperature (e.g., 20 minutes).
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax), which should be determined experimentally (typically around 610 nm for the manganate ion), against a reagent blank.
7. Data Analysis:
-
Construct a calibration curve by plotting the absorbance values of the standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Signaling Pathway Diagram
Caption: Reaction pathway for the spectrophotometric quantification of this compound.
HPLC method for Parapenzolate bromide analysis
An Application Note on the Analysis of Parapenzolate Bromide by High-Performance Liquid Chromatography
Introduction
This compound is a quaternary ammonium anticholinergic agent with antisecretory and antimotility properties.[1] As with any active pharmaceutical ingredient (API), a reliable and robust analytical method is crucial for its quantification in bulk drug and pharmaceutical dosage forms, as well as for the assessment of its stability. This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The method is designed to separate the parent drug from its potential degradation products, ensuring accurate and reliable results.
This compound has the chemical formula C21H26BrNO3 and a molecular weight of 420.35 g/mol .[1][2] Its structure includes a quaternary ammonium group, which can present challenges in chromatographic analysis. This method utilizes a reversed-phase approach with a C18 column and a gradient elution to achieve optimal separation and peak shape.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable for this analysis.
Table 1: HPLC Chromatographic Conditions
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Reagents and Standards
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the stock standard solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Sample Preparation
-
For Drug Substance: Accurately weigh about 25 mg of the this compound sample, and prepare a 100 µg/mL solution following the procedure for the standard solution.
-
For Pharmaceutical Dosage Forms (e.g., Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Add about 15 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to volume with the diluent and mix well.
-
Centrifuge a portion of this solution at 4000 rpm for 10 minutes.
-
Prepare a 100 µg/mL solution by diluting the supernatant as described for the standard solution.
-
Method Validation and System Suitability
The method should be validated according to ICH guidelines.
System Suitability
Inject the working standard solution six times. The system is deemed suitable for use if the following criteria are met:
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound standard.
Table 3: Forced Degradation Conditions
| Condition | Procedure |
| Acid Hydrolysis | Treat 1 mL of stock solution with 1 mL of 0.1 N HCl and heat at 80°C for 2 hours. Neutralize with 0.1 N NaOH. |
| Base Hydrolysis | Treat 1 mL of stock solution with 1 mL of 0.1 N NaOH and heat at 80°C for 2 hours. Neutralize with 0.1 N HCl. |
| Oxidative Degradation | Treat 1 mL of stock solution with 1 mL of 3% H₂O₂ and keep at room temperature for 24 hours. |
| Thermal Degradation | Keep the solid drug in an oven at 105°C for 24 hours. |
| Photolytic Degradation | Expose the solid drug to UV light (254 nm) for 24 hours. |
After degradation, prepare solutions of approximately 100 µg/mL and analyze by the proposed HPLC method. The method's ability to separate the parent peak from any degradation product peaks should be assessed.
Workflow and Diagrams
Caption: Experimental workflow for this compound analysis by HPLC.
Results and Discussion
The developed HPLC method provides a good separation of this compound from its degradation products. A typical retention time for this compound under the described conditions is expected to be around 10-12 minutes. The peak should be well-resolved and symmetrical.
Forced degradation studies are likely to show significant degradation under acidic, basic, and oxidative conditions. The chromatograms from these studies will demonstrate the specificity of the method, with distinct peaks for the degradation products that do not interfere with the main this compound peak.
Table 4: Example Data for Linearity Study
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 25 | 251000 |
| 50 | 502500 |
| 75 | 753000 |
| 100 | 1005000 |
| 125 | 1254000 |
| 150 | 1506000 |
A linear relationship between concentration and peak area should be observed, with a correlation coefficient (r²) greater than 0.999.
Conclusion
The described HPLC method is simple, accurate, precise, and stability-indicating for the determination of this compound in bulk and pharmaceutical dosage forms. The method is suitable for routine quality control analysis and stability studies. The use of a common C18 column and standard HPLC instrumentation makes this method easily transferable to different laboratories.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of Parapenzolate Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parapenzolate bromide is a quaternary ammonium anticholinergic agent. Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Chemical Information
| Parameter | Value |
| Chemical Name | 4-((hydroxydiphenylacetyl)oxy)-1,1-dimethylpiperidinium bromide |
| CAS Number | 5634-41-3 |
| Molecular Formula | C₂₁H₂₆BrNO₃ |
| Molecular Weight | 420.35 g/mol |
| Structure | (See below) |
(Note: This is a placeholder image. A real image of the chemical structure would be inserted here.)
I. Quantitative Analysis by LC-MS/MS
This protocol outlines a general method for the quantification of this compound in biological matrices (e.g., plasma, urine) and pharmaceutical formulations.
Experimental Workflow
Caption: General workflow for the quantitative analysis of this compound.
Detailed Protocols
1. Sample Preparation (from Plasma)
-
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., a structurally similar quaternary ammonium compound like Glycopyrrolate-d3)
-
Acetonitrile (ACN)
-
Formic Acid (FA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Weak Cation Exchange)
-
Methanol (MeOH)
-
Deionized water
-
-
Procedure:
-
To 100 µL of plasma, add 10 µL of IS solution.
-
Add 200 µL of 0.1% FA in ACN to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Condition an SPE cartridge with 1 mL of MeOH followed by 1 mL of deionized water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% FA in water, followed by 1 mL of MeOH.
-
Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in MeOH.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. Liquid Chromatography Conditions
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Quantitative Data
The following table summarizes the expected mass transitions and typical performance characteristics for the analysis of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | Limit of Quantification (LOQ) |
| Parapenzolate | 340.2 | 100.1 | 25 | 100 | 0.1 - 1 ng/mL |
| Parapenzolate | 340.2 | 165.1 | 30 | 100 | |
| Internal Standard | (Analyte specific) | (Analyte specific) | (Optimized) | 100 |
Note: The precursor ion for Parapenzolate is the m/z of its cationic form (C₂₁H₂₆NO₃⁺). The bromide ion is not observed in positive ESI mode.
II. Fragmentation Pathway
The fragmentation of the Parapenzolate cation in the mass spectrometer is crucial for developing a selective MRM method. The primary fragmentation pathways are predicted based on its chemical structure.
Caption: Predicted fragmentation of the Parapenzolate cation.
III. Putative Metabolic Pathway
For drug development professionals, understanding the metabolic fate of this compound is essential. Based on its structure, the following metabolic transformations are plausible.
Caption: Putative metabolic pathways for this compound.
IV. Discussion and Considerations
-
Internal Standard Selection: An ideal internal standard would be a stable isotope-labeled version of this compound. If unavailable, a structurally similar quaternary ammonium compound with a different mass can be used.
-
Matrix Effects: Biological matrices can cause ion suppression or enhancement. The use of an appropriate sample clean-up method, such as SPE, is crucial to minimize these effects.
-
Method Validation: The presented method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.
-
Metabolite Identification: The proposed metabolic pathways are putative. For definitive metabolite identification, high-resolution mass spectrometry (HRMS) and comparison with synthesized standards would be required.
This document provides a comprehensive starting point for the mass spectrometry analysis of this compound. The specific parameters may require optimization based on the instrumentation and specific application.
Application Notes and Protocols: Utilizing Muscarinic Receptor Antagonists for the Study of Cholinergic Pathways
Note: Initial searches for "Parapenzolate bromide" did not yield sufficient scientific literature for the creation of detailed application notes. Therefore, this document focuses on Tiotropium bromide , a well-characterized and widely used long-acting muscarinic antagonist, as a representative tool for studying cholinergic pathways. The principles and protocols described herein can be adapted for other muscarinic antagonists.
Introduction to Tiotropium Bromide
Tiotropium bromide is a potent and long-acting anticholinergic agent that exhibits high affinity for all five muscarinic acetylcholine receptor subtypes (M1-M5)[1]. Its utility as a research tool stems from its kinetic selectivity, particularly its slow dissociation from M3 receptors compared to M2 receptors[1][2]. This property makes it an invaluable instrument for dissecting the roles of different muscarinic receptor subtypes in various physiological and pathological processes. These application notes provide an overview of Tiotropium bromide's mechanism of action, quantitative data on its receptor binding and functional activity, and detailed protocols for its use in common experimental paradigms.
Mechanism of Action
The cholinergic nervous system, a crucial component of the autonomic and central nervous systems, relies on the neurotransmitter acetylcholine (ACh) to exert its effects. ACh binds to two main types of receptors: nicotinic and muscarinic. Muscarinic receptors, which are G-protein coupled receptors (GPCRs), are further divided into five subtypes (M1-M5), each with distinct tissue distribution and signaling pathways.
Tiotropium bromide acts as a competitive antagonist at muscarinic receptors[1]. By binding to these receptors, it prevents ACh from binding and initiating downstream signaling cascades. This blockade of cholinergic transmission makes Tiotropium bromide a powerful tool to investigate the physiological functions mediated by muscarinic receptors in various tissues, including smooth muscle contraction, gland secretion, and neurotransmission[3][4].
A key feature of Tiotropium bromide is its "kinetic receptor subtype selectivity"[2]. While it has similar affinity for M2 and M3 receptors, it dissociates much more slowly from M3 receptors[1][2]. This prolonged blockade of M3 receptors, which are primarily located on airway smooth muscle and responsible for bronchoconstriction, contributes to its long duration of action in respiratory studies[1][2]. In contrast, its faster dissociation from M2 autoreceptors on cholinergic nerve terminals means that the inhibition of the negative feedback on ACh release is more transient[1][2].
Cholinergic Signaling Pathway
Caption: Cholinergic signaling at a synapse and the action of Tiotropium bromide.
Quantitative Data
The following tables summarize the binding affinities and functional potencies of Tiotropium bromide and other relevant muscarinic antagonists.
Table 1: Binding Affinities (Ki) of Muscarinic Antagonists
| Compound | Receptor Subtype | Ki (nM) | Species | Reference |
|---|---|---|---|---|
| Tiotropium bromide | M1, M2, M3 | ~1 | Human | [1] |
| Ipratropium bromide | M1, M2, M3 | ~10 | Human | [1] |
| Atropine | M1, M2, M3 | Non-selective | Various | [5] |
| Glycopyrrolate | M3 > M1, M2 | 3-5 fold higher for M3 | Various |[3] |
Table 2: Functional Potency (IC50) and Kinetic Parameters of Muscarinic Antagonists
| Compound | Assay | IC50 (nM) | Onset | Duration of Action | Species | Reference |
|---|---|---|---|---|---|---|
| Tiotropium bromide (Ba 679 BR) | EFS-induced contraction | 0.17 | Slow (t1/2 to max response: 34.8 min) | Long (t1/2 for recovery: 540 min) | Guinea Pig Trachea | [2] |
| Ipratropium bromide | EFS-induced contraction | 0.58 | Fast (t1/2 to max response: 7.6 min) | Moderate (t1/2 for recovery: 81.2 min) | Guinea Pig Trachea | [2] |
| Atropine | EFS-induced contraction | 0.74 | Fast (t1/2 to max response: 3.8 min) | Short (t1/2 for recovery: 31.6 min) | Guinea Pig Trachea | [2] |
| Hyoscine butylbromide | Bethanechol-induced muscle contraction | 429 | - | - | Human Intestine | [6] |
| Hyoscine butylbromide | Bethanechol-induced epithelial secretion | 224 | - | - | Human Intestine |[6] |
EFS: Electrical Field Stimulation
Experimental Protocols
Protocol 1: In Vitro Organ Bath for Smooth Muscle Contraction
This protocol is designed to assess the effect of muscarinic antagonists on cholinergically-mediated smooth muscle contraction in isolated tissues, such as trachea or bronchi.
Experimental Workflow
Caption: Workflow for in vitro organ bath experiments.
Methodology
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect the trachea.
-
Clean the trachea of adhering connective tissue and cut it into rings.
-
Suspend the tracheal rings between two hooks in an organ bath containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O₂ and 5% CO₂.
-
-
Equilibration:
-
Allow the tissues to equilibrate for at least 60 minutes under an optimal resting tension (e.g., 1 g).
-
Wash the tissues with fresh Krebs-Henseleit solution every 15 minutes.
-
-
Induction of Contraction:
-
Induce sustained contractions using a cholinergic agonist (e.g., carbachol) or through electrical field stimulation (EFS) to elicit endogenous acetylcholine release[2].
-
-
Application of Antagonist:
-
Once a stable contraction is achieved, add Tiotropium bromide in a cumulative manner to the organ bath, allowing the response to stabilize between additions.
-
Use a range of concentrations to generate a full concentration-response curve.
-
-
Data Acquisition and Analysis:
-
Record the isometric tension using a force transducer connected to a data acquisition system.
-
Express the relaxation induced by Tiotropium bromide as a percentage of the initial contraction.
-
Calculate the IC₅₀ value (the concentration of antagonist that causes 50% of the maximum inhibition) by fitting the concentration-response data to a sigmoidal curve.
-
Protocol 2: Radioligand Binding Assay for Receptor Affinity
This protocol determines the binding affinity (Ki) of Tiotropium bromide for muscarinic receptors in a tissue homogenate or cell line expressing the receptor of interest.
Methodology
-
Membrane Preparation:
-
Prepare a membrane homogenate from the tissue or cells of interest (e.g., rat forebrain for M1 receptors, hindbrain for M2 receptors)[7].
-
Determine the protein concentration of the membrane preparation using a standard assay (e.g., Bradford assay).
-
-
Binding Assay:
-
In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of unlabeled Tiotropium bromide.
-
Total binding is determined in the absence of any unlabeled competitor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).
-
-
Incubation and Filtration:
-
Incubate the mixture at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of Tiotropium bromide from the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
Tiotropium bromide is a powerful and selective tool for the investigation of cholinergic pathways, particularly those mediated by muscarinic receptors. Its well-defined mechanism of action, high affinity, and unique kinetic properties make it suitable for a wide range of in vitro and in vivo studies. The protocols provided here offer a starting point for researchers aiming to elucidate the role of muscarinic signaling in health and disease. Careful experimental design and data analysis are crucial for obtaining reliable and meaningful results.
References
- 1. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Ba 679 BR, a novel long-acting anticholinergic agent, on cholinergic neurotransmission in guinea pig and human airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Ipratropium Bromide used for? [synapse.patsnap.com]
- 5. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of hyoscine butylbromide (Buscopan®) on cholinergic pathways in the human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The relative selectivity of anticholinergic drugs for the M1 and M2 muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Parapenzolate Bromide in Smooth Muscle Contraction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parapenzolate bromide is a synthetic quaternary ammonium compound that functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). Its primary mechanism of action involves the blockade of these receptors on smooth muscle cells, leading to muscle relaxation and a reduction in contractile activity. This property makes this compound a valuable tool for in vitro and in vivo studies aimed at understanding the physiological roles of muscarinic receptors in smooth muscle function and for the preclinical evaluation of novel antispasmodic agents.
Smooth muscle tissues predominantly express M2 and M3 muscarinic receptor subtypes.[1] The M3 receptor is primarily responsible for mediating smooth muscle contraction through the Gq signaling pathway, which leads to phosphoinositide hydrolysis and an increase in intracellular calcium.[1][2][3] The M2 receptor, while more numerous, is coupled to Gi/Go proteins and its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[1][2][3] This can indirectly contribute to contraction by opposing the relaxant effects of agents that elevate cAMP.[2] this compound, by antagonizing these receptors, effectively inhibits acetylcholine-induced smooth muscle contraction.
These application notes provide detailed protocols for utilizing this compound in isolated tissue bath experiments to study its effects on smooth muscle contraction.
Data Presentation: Potency of Muscarinic Antagonists
| Antagonist | Agonist | Preparation | pA2 Value | Reference |
| Atropine | Bethanechol | Guinea-pig gastric fundus | 8.16 | [4] |
| Atropine | Bethanechol | Guinea-pig gastric smooth muscle | 8.52 | [4] |
| Pirenzepine | Bethanechol | Guinea-pig gastric fundus | 7.06 | [4] |
| Pirenzepine | Bethanechol | Guinea-pig gastric smooth muscle | 6.52 | [4] |
Experimental Protocols
Protocol 1: Isolated Tissue Bath Assay for Smooth Muscle Contraction
This protocol describes the methodology for assessing the effect of this compound on agonist-induced contractions of isolated smooth muscle tissue, such as guinea pig ileum or trachea, using an organ bath system.[5][6]
Materials:
-
Isolated tissue bath system with force transducers
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, pre-warmed to 37°C and gassed with 95% O2 / 5% CO2
-
This compound
-
Muscarinic agonist (e.g., Acetylcholine, Carbachol)
-
Dissection tools
-
Suture thread
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal (e.g., guinea pig) according to approved institutional guidelines.
-
Carefully dissect the desired smooth muscle tissue (e.g., a segment of the terminal ileum).
-
Place the tissue in a petri dish containing cold, oxygenated PSS.
-
Clean the tissue of any adhering fat and mesenteric tissue.
-
Cut the tissue into segments of appropriate size (e.g., 2-3 cm for guinea pig ileum).
-
-
Tissue Mounting:
-
Tie one end of the tissue segment to a fixed hook at the bottom of the organ bath chamber.
-
Tie the other end to a force-displacement transducer.
-
Fill the organ bath chamber with pre-warmed, oxygenated PSS.
-
-
Equilibration and Viability Check:
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram for guinea pig ileum), with PSS changes every 15-20 minutes.
-
After equilibration, test the viability of the tissue by inducing a contraction with a submaximal concentration of a standard agonist (e.g., acetylcholine or KCl).
-
Wash the tissue with fresh PSS to allow it to return to baseline.
-
-
Cumulative Concentration-Response Curve for Agonist:
-
Add the agonist in a cumulative manner, increasing the concentration in the bath in logarithmic steps (e.g., from 1 nM to 100 µM).
-
Allow the response to each concentration to reach a plateau before adding the next concentration.
-
Record the contractile force at each concentration.
-
Wash the tissue extensively until it returns to the baseline tension.
-
-
Antagonist Incubation:
-
Add a known concentration of this compound to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes) to allow for receptor binding equilibrium.
-
-
Repeat Agonist Concentration-Response Curve:
-
In the continued presence of this compound, repeat the cumulative concentration-response curve for the agonist as described in step 4.
-
-
Data Analysis:
-
Plot the contractile response as a percentage of the maximum response against the logarithm of the agonist concentration for both curves (with and without this compound).
-
Determine the EC50 values (the concentration of agonist that produces 50% of the maximal response) for both curves.
-
Protocol 2: Determination of pA2 Value using Schild Analysis
Schild analysis is a robust method to quantify the affinity of a competitive antagonist for its receptor.[7][8] This involves generating multiple agonist concentration-response curves in the presence of different fixed concentrations of the antagonist.
Procedure:
-
Follow steps 1-4 of Protocol 1 to obtain a control agonist concentration-response curve and determine the control EC50.
-
Wash the tissue and allow it to return to baseline.
-
Add the first concentration of this compound and incubate as described in Protocol 1, step 5.
-
Generate a new cumulative agonist concentration-response curve in the presence of this concentration of this compound and determine the new EC50.
-
Repeat steps 2-4 with at least two other increasing concentrations of this compound.
-
Schild Plot Construction:
-
For each concentration of this compound, calculate the dose ratio (DR) = EC50 (in the presence of antagonist) / EC50 (control).
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[Antagonist]) on the x-axis.
-
-
Data Interpretation:
-
Perform a linear regression on the Schild plot.
-
The x-intercept of the regression line is the pA2 value.
-
The slope of the regression line should be close to 1 for a competitive antagonist.
-
Visualizations
Caption: M3 muscarinic receptor signaling pathway for smooth muscle contraction and its inhibition by this compound.
Caption: Experimental workflow for determining the effect of this compound on smooth muscle contraction.
References
- 1. Subtypes of the muscarinic receptor in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contractile role of M2 and M3 muscarinic receptors in gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contractile role of M2 and M3 muscarinic receptors in gastrointestinal, airway and urinary bladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of pA2 values of pirenzepine and atropine for guinea-pig gastric fundus and gastric smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Parapenzolate Bromide: A Tool Compound for Probing Muscarinic Cholinergic Systems in Neuroscience Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Parapenzolate bromide is a synthetic quaternary ammonium compound that functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). As an anticholinergic agent, it blocks the action of the neurotransmitter acetylcholine at these receptors, leading to a variety of physiological effects. While historically used for its antispasmodic properties in gastrointestinal disorders, its utility as a tool compound in neuroscience research lies in its ability to selectively modulate muscarinic signaling. This document provides detailed application notes and experimental protocols for the use of this compound in investigating the roles of muscarinic receptors in the central and peripheral nervous systems.
This compound's primary mechanism of action is the competitive blockade of acetylcholine binding to muscarinic receptors[1]. There are five known subtypes of muscarinic receptors (M1-M5), each with distinct anatomical distributions and downstream signaling pathways. While the precise selectivity profile of this compound across all five subtypes is not extensively documented in readily available literature, it is classified as a non-selective muscarinic antagonist.
Data Presentation
Attempts to retrieve specific quantitative binding affinity (Ki) or functional inhibition (IC50) values for this compound at individual muscarinic receptor subtypes (M1-M5) from comprehensive searches of scientific literature and pharmacological databases were unsuccessful. This suggests that such detailed characterization may not be publicly available or may reside in older, less accessible literature.
In the absence of specific data for this compound, researchers should consider performing their own binding assays or functional assays to determine its affinity and selectivity profile in their experimental system. The protocols provided in this document outline the methodologies for such characterizations. For comparative purposes, the table below is provided as a template for summarizing such data once obtained.
Table 1: Template for Quantitative Profile of this compound at Muscarinic Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) | IC₅₀ (nM) | Assay Type | Reference |
| M1 | [³H]-Pirenzepine | e.g., CHO-hM1 cells | Data not available | Data not available | Radioligand Binding | |
| M2 | [³H]-AF-DX 384 | e.g., Rat heart | Data not available | Data not available | Radioligand Binding | |
| M3 | [³H]-4-DAMP | e.g., Submandibular gland | Data not available | Data not available | Radioligand Binding | |
| M4 | [³H]-pirenzepine | e.g., Striatum | Data not available | Data not available | Radioligand Binding | |
| M5 | [³H]-4-DAMP | e.g., Transfected cells | Data not available | Data not available | Radioligand Binding |
Signaling Pathways and Experimental Workflows
To facilitate the use of this compound in research, the following diagrams illustrate the general signaling pathway of muscarinic receptor antagonists and a typical experimental workflow for its characterization.
References
Formulation Development for Parapenzolate Bromide Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parapenzolate bromide is a quaternary ammonium anticholinergic agent with antisecretory and antimotility properties.[1] Effective formulation development is crucial to ensure its therapeutic efficacy, stability, and patient compliance. These application notes provide a comprehensive guide to the formulation development of this compound for oral delivery, focusing on both oral solutions and solid tablet dosage forms. The protocols outlined below are based on established pharmaceutical principles and are intended to serve as a foundational framework for the development of a safe, effective, and stable drug product.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is fundamental to formulation design.
| Property | Value | Reference |
| Chemical Name | 4-((hydroxydiphenylacetyl)oxy)-1,1-dimethylpiperidinium bromide | [1] |
| CAS Number | 5634-41-3 | [1][2] |
| Molecular Formula | C21H26BrNO3 | [1] |
| Molecular Weight | 420.34 g/mol | [3] |
| Appearance | Solid powder | [1] |
| Storage | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | [1] |
Preformulation Studies: Essential Protocols
Preformulation studies are the cornerstone of robust formulation development. The following protocols are designed to characterize this compound, providing the necessary data to guide formulation and excipient selection.
Protocol 1: Solubility Determination
Objective: To determine the solubility of this compound in various pharmaceutically relevant solvents.
Materials:
-
This compound powder
-
Purified Water
-
Ethanol (95%)
-
Propylene Glycol
-
Polyethylene Glycol 400 (PEG 400)
-
Phosphate buffers (pH 1.2, 4.5, 6.8, 7.4)
-
Vials with screw caps
-
Shaking incubator or wrist-action shaker
-
Analytical balance
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Prepare saturated solutions by adding an excess of this compound powder to a known volume (e.g., 5 mL) of each solvent in a vial.
-
Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C ± 0.5°C and 37°C ± 0.5°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the samples to stand to let the undissolved particles settle.
-
Carefully withdraw a supernatant aliquot and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved drug particles.
-
Dilute the filtered solution with the respective solvent to a concentration within the pre-validated analytical method's linear range.
-
Quantify the concentration of this compound in the diluted sample using a validated UV-Vis or HPLC method.
-
Express the solubility in mg/mL.
Data Presentation:
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) |
| Purified Water | To be determined | To be determined |
| 0.1 N HCl (pH 1.2) | To be determined | To be determined |
| Acetate Buffer (pH 4.5) | To be determined | To be determined |
| Phosphate Buffer (pH 6.8) | To be determined | To be determined |
| Phosphate Buffer (pH 7.4) | To be determined | To be determined |
| Ethanol (95%) | To be determined | To be determined |
| Propylene Glycol | To be determined | To be determined |
| PEG 400 | To be determined | To be determined |
Protocol 2: Drug-Excipient Compatibility Studies
Objective: To evaluate the physical and chemical compatibility of this compound with commonly used pharmaceutical excipients.
Materials:
-
This compound powder
-
Selected excipients (e.g., lactose, microcrystalline cellulose, starch, magnesium stearate, povidone, etc.)
-
Glass vials with stoppers
-
Oven capable of maintaining 40°C ± 2°C / 75% RH ± 5% RH
-
Differential Scanning Calorimeter (DSC)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector
Methodology:
-
Prepare binary mixtures of this compound and each excipient, typically in a 1:1 ratio by weight. A physical mixture of the drug alone will serve as a control.
-
Place the mixtures in separate glass vials and seal them.
-
Store the vials under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2 and 4 weeks).
-
At each time point, visually inspect the samples for any physical changes (color change, clumping, liquefaction).
-
Analyze the samples using DSC to detect any changes in melting point or the appearance of new peaks, which could indicate an interaction.
-
Perform FTIR analysis to identify any changes in the characteristic peaks of the drug, suggesting a chemical interaction.
-
Use a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of any degradation products.
Data Presentation:
| Excipient | Ratio (Drug:Excipient) | Initial Appearance | Appearance after 4 weeks at 40°C/75% RH | DSC Observations | FTIR Observations | HPLC Assay (% Remaining) | HPLC Purity (% Degradants) |
| Lactose | 1:1 | White powder | To be determined | To be determined | To be determined | To be determined | To be determined |
| Microcrystalline Cellulose | 1:1 | White powder | To be determined | To be determined | To be determined | To be determined | To be determined |
| Starch | 1:1 | White powder | To be determined | To be determined | To be determined | To be determined | To be determined |
| Magnesium Stearate | 1:1 | White powder | To be determined | To be determined | To be determined | To be determined | To be determined |
| Povidone K30 | 1:1 | White powder | To be determined | To be determined | To be determined | To be determined | To be determined |
Formulation Development of Oral Solution
Oral solutions offer advantages such as ease of administration for pediatric and geriatric patients and faster onset of action.
Protocol 3: Oral Solution Formulation
Objective: To develop a stable and palatable oral solution of this compound.
Materials:
-
This compound
-
Purified Water (vehicle)
-
A suitable buffer system (e.g., citrate or phosphate buffer) to maintain a stable pH
-
A co-solvent if required (e.g., propylene glycol, glycerin)
-
A sweetening agent (e.g., sucralose, sorbitol)
-
A flavoring agent (e.g., cherry, orange flavor)
-
A preservative (e.g., sodium benzoate, methylparaben)
-
Volumetric flasks, beakers, magnetic stirrer
Methodology:
-
Vehicle Preparation: In a beaker, dissolve the buffer salts, preservative, and sweetening agent in a portion of the purified water with stirring.
-
Drug Dissolution: Slowly add the accurately weighed this compound to the vehicle while stirring until completely dissolved. If a co-solvent is needed based on solubility data, the drug can be first dissolved in the co-solvent and then added to the aqueous vehicle.
-
Flavor Addition: Add the flavoring agent and mix thoroughly.
-
Final Volume Adjustment: Transfer the solution to a volumetric flask and add purified water to the final volume. Mix well to ensure homogeneity.
-
pH Measurement: Measure and record the pH of the final solution. Adjust if necessary using the buffer components.
-
Filtration (optional): Filter the solution through a suitable filter to remove any particulate matter.
-
Packaging: Fill the solution into appropriate containers (e.g., amber glass bottles) and seal them.
Example Formulation:
| Ingredient | Function | Concentration (% w/v) |
| This compound | Active Pharmaceutical Ingredient | To be determined based on dose |
| Citric Acid | Buffering Agent | To be determined |
| Sodium Citrate | Buffering Agent | To be determined |
| Propylene Glycol | Co-solvent/Wetting Agent | To be determined |
| Sorbitol Solution (70%) | Sweetening Agent/Viscosity Modifier | 10.0 - 25.0 |
| Sodium Benzoate | Preservative | 0.1 - 0.2 |
| Cherry Flavor | Flavoring Agent | 0.1 - 0.5 |
| Purified Water | Vehicle | q.s. to 100% |
Formulation Development of Immediate-Release Tablets
Tablets are a common and convenient solid dosage form.
Protocol 4: Tablet Formulation by Wet Granulation
Objective: To develop an immediate-release tablet of this compound using the wet granulation method.
Materials:
-
This compound
-
Diluent (e.g., Lactose, Microcrystalline cellulose)
-
Binder (e.g., Povidone K30, Starch paste)
-
Disintegrant (e.g., Croscarmellose sodium, Sodium starch glycolate)
-
Lubricant (e.g., Magnesium stearate)
-
Glidant (e.g., Colloidal silicon dioxide)
-
Granulating fluid (e.g., Purified water, Ethanol)
-
Planetary mixer, fluid bed dryer, oscillating granulator, V-blender, tablet compression machine.
Methodology:
-
Dry Mixing: Sift this compound, diluent, and intra-granular portion of the disintegrant through a suitable sieve and mix them in a planetary mixer for 10-15 minutes.
-
Granulation: Prepare the binder solution by dissolving the binder in the granulating fluid. Add the binder solution slowly to the dry powder mix under continuous mixing until a suitable wet mass is formed.
-
Wet Milling: Pass the wet mass through an oscillating granulator with a suitable screen.
-
Drying: Dry the wet granules in a fluid bed dryer until the desired moisture content is achieved (typically 1-2%).
-
Dry Milling: Mill the dried granules to obtain a uniform particle size.
-
Lubrication: Sift the remaining disintegrant (extra-granular), lubricant, and glidant and blend them with the dried granules in a V-blender for 5 minutes.
-
Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling.
Example Formulation:
| Ingredient | Function | Concentration (% w/w) |
| Intra-granular | ||
| This compound | Active Pharmaceutical Ingredient | To be determined based on dose |
| Lactose Monohydrate | Diluent | 50.0 - 70.0 |
| Povidone K30 | Binder | 2.0 - 5.0 |
| Croscarmellose Sodium | Disintegrant | 2.0 - 4.0 |
| Extra-granular | ||
| Croscarmellose Sodium | Disintegrant | 2.0 - 4.0 |
| Colloidal Silicon Dioxide | Glidant | 0.5 - 1.0 |
| Magnesium Stearate | Lubricant | 0.5 - 1.0 |
| Granulating Fluid | ||
| Purified Water | Solvent | q.s. |
Quality Control Protocols
Protocol 5: Stability-Indicating HPLC Method for Assay and Purity
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.
Methodology Outline:
-
Forced Degradation Studies: Subject this compound to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[4][5]
-
Chromatographic Conditions Development:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient mode. The pH of the buffer should be optimized for peak shape and resolution.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C or 30°C).
-
-
Method Validation: Validate the developed method according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[6]
Protocol 6: In-Vitro Dissolution Testing
Objective: To evaluate the in-vitro release profile of this compound from the developed tablet formulation.
Methodology Outline:
-
Apparatus: USP Apparatus 2 (Paddle) is commonly used for tablets.
-
Dissolution Medium: 900 mL of 0.1 N HCl (to simulate gastric fluid) or other relevant media based on the drug's properties.
-
Temperature: 37°C ± 0.5°C.
-
Paddle Speed: 50 or 75 rpm.
-
Sampling Times: e.g., 5, 10, 15, 30, 45, and 60 minutes.
-
Sample Analysis: Analyze the withdrawn samples for this compound concentration using a validated analytical method (e.g., UV-Vis or HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
Signaling Pathway and Experimental Workflow Visualization
The anticholinergic effect of this compound is primarily mediated through the blockade of muscarinic receptors. The M3 muscarinic receptor, in particular, is a key target in regulating smooth muscle contraction and glandular secretion.
Caption: M3 Muscarinic Receptor Signaling Pathway and this compound's Mechanism of Action.
Caption: General Workflow for this compound Formulation Development.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | 5634-41-3 [chemicalbook.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation of analytical methods involved in dissolution assays: acceptance limits and decision methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Parapenzolate Bromide Solubility Challenges in Vitro
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues encountered with Parapenzolate bromide in in vitro experiments.
Troubleshooting Guide
This guide addresses common problems related to this compound solubility in a question-and-answer format.
Issue 1: Precipitate Formation When Preparing Aqueous Solutions from an Organic Stock
-
Question: I dissolved this compound in DMSO to create a stock solution. When I dilute it into my aqueous cell culture medium or buffer, a precipitate forms immediately. What is happening and how can I resolve this?
-
Answer: This phenomenon, often called "crashing out," is common for compounds with low aqueous solubility. The organic solvent (DMSO) keeps the compound dissolved at a high concentration, but when this is diluted into an aqueous environment, the compound's solubility limit is exceeded, leading to precipitation.
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your aqueous medium.
-
Optimize the Dilution Method: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of your DMSO stock in pre-warmed (37°C) media or buffer. Then, add this intermediate dilution to the final volume. Always add the stock solution to the aqueous medium while gently vortexing to ensure rapid and even dispersion.
-
Pre-warm the Aqueous Medium: Ensure your cell culture medium or buffer is pre-warmed to 37°C before adding the this compound stock solution. Solubility is often temperature-dependent.
-
Use Co-solvents: Consider the use of a co-solvent in your final aqueous solution. However, be mindful of the potential effects of the co-solvent on your experimental system. The final concentration of organic solvents like DMSO should typically be kept below 0.5% to avoid cellular toxicity.
-
Issue 2: Cloudiness or Precipitate Observed After a Period of Incubation
-
Question: My this compound solution was initially clear after dilution, but after some time in the incubator, it became cloudy or a precipitate formed. What could be the cause?
-
Answer: This delayed precipitation can be due to several factors related to the stability of the supersaturated solution or interactions with components in the medium.
Solutions:
-
Serum Interaction: Components in fetal bovine serum (FBS) or other sera can sometimes interact with the compound, leading to precipitation. Consider reducing the serum concentration or using a serum-free medium if your experimental design allows.
-
pH and Temperature Stability: Changes in pH or temperature fluctuations within the incubator can affect the solubility of this compound over time. Ensure your incubator provides a stable temperature and CO2 environment to maintain a consistent pH.
-
Evaporation: Evaporation from multi-well plates can increase the concentration of all components, including your compound, potentially exceeding its solubility limit. Use plates with low-evaporation lids or seal the plates with a gas-permeable membrane for long-term experiments.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for making a stock solution of this compound?
-
A1: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of many organic molecules, including those structurally similar to this compound.
-
-
Q2: What is the solubility of this compound in common solvents?
-
Q3: How can I determine the maximum soluble concentration of this compound in my specific experimental medium?
-
A3: You can perform a simple solubility test. Prepare a serial dilution of your high-concentration this compound stock solution in your experimental medium. Visually inspect for any precipitate or cloudiness immediately and after a relevant incubation period (e.g., 24 hours). The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.
-
-
Q4: Can I use sonication to help dissolve this compound?
-
A4: Gentle and brief sonication can be used to aid in the dissolution of the initial stock solution in an organic solvent. However, be cautious with this method as excessive sonication can potentially degrade the compound.
-
Data Presentation
Table 1: Solubility of Mepenzolate Bromide (a Structural Analog of this compound)
| Solvent | Approximate Solubility (mg/mL) | Molar Concentration (mM) |
| Dimethyl Sulfoxide (DMSO) | 30 | ~71.4 |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 1 | ~2.4 |
Note: The molecular weight of Mepenzolate bromide is 420.3 g/mol .[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound for In Vitro Assays
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm your cell culture medium or aqueous buffer to 37°C.
-
For a final concentration of 10 µM (assuming a 10 mM stock): a. Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of pre-warmed medium (results in a 100 µM solution). b. Gently vortex the intermediate dilution. c. Add 100 µL of the 100 µM intermediate dilution to 900 µL of pre-warmed medium to achieve the final 10 µM concentration.
-
Gently mix the final solution and visually inspect for any signs of precipitation before adding to your cells.
Visualizations
Caption: Workflow for determining the optimal soluble concentration.
Caption: Decision tree for troubleshooting precipitation issues.
Caption: Antagonistic action of this compound on muscarinic signaling.
References
Technical Support Center: Optimizing Parapenzolate Bromide Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Parapenzolate bromide dosage for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic quaternary ammonium compound that functions as an anticholinergic agent.[1][2] Specifically, it is a muscarinic acetylcholine receptor antagonist.[3] By blocking these receptors, it inhibits the effects of acetylcholine, a neurotransmitter involved in parasympathetic nervous system responses.[3] This action leads to effects such as reduced gastrointestinal motility and decreased secretions.[1]
Q2: I cannot find a previously published in vivo dose for this compound in my animal model. How do I determine a starting dose?
When specific dosage information is unavailable, a dose-range finding study is essential.[4][5] The initial dose can be estimated by reviewing the doses of other muscarinic antagonists with similar properties that have been used in comparable animal models. It is crucial to start with a low dose and escalate gradually while monitoring for efficacy and signs of toxicity.[4]
Q3: What are the typical in vivo dose ranges for other muscarinic antagonists in rodents?
The effective dose of muscarinic antagonists can vary widely depending on the specific compound, the animal model, the route of administration, and the experimental endpoint. The following table summarizes some reported in vivo doses for commonly used muscarinic antagonists in mice and rats, which can serve as a starting point for designing a dose-range finding study for this compound.
| Drug | Animal Model | Route of Administration | Dose Range | Reference |
| Atropine | Mouse | Intraperitoneal (i.p.) | 0.1 - 4 mg/kg | [6][7] |
| Atropine | Mouse | Chronic administration | 30 - 60 mg/kg/day | [8] |
| Scopolamine | Mouse | Intraperitoneal (i.p.) | 1 - 5 mg/kg | [9][10] |
| Scopolamine | Rat | Intraperitoneal (i.p.) | 10 - 100 µg/kg | [11] |
| Glycopyrrolate | Mouse | Intravenous (i.v.) | 0.1 - 0.2 mg | [12] |
| Glycopyrrolate | Pediatric (human) | Intramuscular (i.m.) | 0.004 mg/kg | [13][14] |
| J104129 fumarate | Mouse | Not specified | 0.2 mg/kg | [15] |
| Tolterodine | Rat | Not specified | DR10: 0.22 mg/kg (M2), 0.14 mg/kg (M3) | [16] |
| Oxybutynin | Rat | Not specified | DR10: 1.18 mg/kg (M2), 0.18 mg/kg (M3) | [16] |
| Darifenacin | Rat | Not specified | DR10: ~2.6 mg/kg (M2), 0.11 mg/kg (M3) | [16] |
DR10 is the dose that produces a tenfold shift in the methacholine dose-response curve.
Q4: What are the expected pharmacological effects and potential side effects of this compound in in vivo studies?
As a muscarinic antagonist, this compound is expected to produce anticholinergic effects. The desired pharmacological effects will depend on the specific research question. Potential side effects are extensions of its mechanism of action and can include:
-
Central Nervous System: Sedation, cognitive impairment, and delirium at higher doses.[17][18]
-
Peripheral Nervous System: Dry mouth, reduced salivation, mydriasis (dilated pupils), constipation, and urinary retention.[18]
-
Cardiovascular System: Tachycardia (increased heart rate).[19]
It is crucial to monitor animals closely for these signs during dose-escalation studies.
Troubleshooting Guides
Issue 1: High variability in experimental results between animals.
-
Possible Cause: Inconsistent drug administration, physiological differences between animals, or variable drug absorption.
-
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure the route and technique of administration (e.g., intraperitoneal, subcutaneous, oral gavage) are consistent across all animals.
-
Acclimatize Animals: Allow sufficient time for animals to acclimate to the housing and experimental conditions to reduce stress-related variability.
-
Consider Pharmacokinetics: this compound is a quaternary ammonium compound, which generally has poor and variable oral absorption and limited ability to cross the blood-brain barrier.[2][20] Intravenous or intraperitoneal administration may provide more consistent systemic exposure.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability.
-
Issue 2: Animals are showing signs of severe sedation or distress, confounding the experimental readouts.
-
Possible Cause: The administered dose is too high and is causing significant central nervous system or systemic toxicity.
-
Troubleshooting Steps:
-
Dose Reduction: This is the most critical step. Reduce the dose to a level that elicits the desired pharmacological effect without causing overt signs of toxicity. A thorough dose-response study is necessary to identify this therapeutic window.[17]
-
Determine the Maximum Tolerated Dose (MTD): Conduct a formal MTD study to establish the highest dose that can be administered without causing unacceptable side effects.[21][22][23]
-
Refine Dosing Schedule: If multiple doses are required, the frequency of administration may need to be adjusted based on the pharmacokinetic profile of the drug.
-
Issue 3: Observed effects are a mix of central and peripheral anticholinergic actions, and I want to isolate the central effects.
-
Possible Cause: this compound, although a quaternary amine, may have some central nervous system penetration at higher doses, or peripheral effects may indirectly influence the experimental outcome.
-
Troubleshooting Steps:
-
Use a Peripherally Restricted Antagonist as a Control: Administer a muscarinic antagonist that is known to not cross the blood-brain barrier, such as glycopyrrolate, to a separate group of animals.[17] This can help to differentiate between central and peripheral effects.
-
Direct Central Administration: If technically feasible for your experimental model, direct administration into the central nervous system (e.g., intracerebroventricular injection) can isolate central effects, though this is a more invasive procedure.
-
Experimental Protocols
Protocol 1: Dose-Range Finding Study
This protocol provides a general framework for determining the effective and tolerated dose range of this compound in rodents.
-
Animal Model: Select the appropriate species and strain of animal for your research question. Acclimatize the animals for at least one week before the experiment.
-
Group Allocation: Randomly assign animals to several dose groups and a vehicle control group. A common design includes 3-5 animals per group.
-
Dose Selection:
-
Based on the doses of similar compounds (see FAQ Q3 table), select a starting dose that is expected to be well-tolerated.
-
Choose a series of escalating doses, for example, using a geometric progression (e.g., 1, 3, 10, 30 mg/kg).
-
-
Drug Preparation and Administration:
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline). Determine the solubility of this compound in your chosen vehicle before starting the study.
-
Administer the drug via the intended route of administration.
-
-
Monitoring and Data Collection:
-
Observe the animals for clinical signs of toxicity at regular intervals (e.g., 15, 30, 60 minutes, and 2, 4, 24 hours) after dosing. Signs to monitor include changes in activity, posture, breathing, and the presence of any anticholinergic side effects (see FAQ Q4).
-
Record body weights before dosing and at the end of the observation period.
-
Measure the desired pharmacological endpoint at the appropriate time point(s).
-
-
Data Analysis:
-
Plot the dose-response curve for the desired pharmacological effect.
-
Determine the Minimum Effective Dose (MED) and the initial estimate of the Maximum Tolerated Dose (MTD).
-
Protocol 2: Maximum Tolerated Dose (MTD) Study
This protocol is designed to more formally determine the MTD of this compound.
-
Study Design: This is typically a single-dose, dose-escalation study.
-
Animal Model and Group Size: Use a small number of animals (e.g., 3 males and 3 females) per dose group.
-
Dose Escalation:
-
Start with a dose that was shown to be well-tolerated in the dose-range finding study.
-
Administer the dose to one group of animals.
-
If no severe toxicity is observed within a defined period (e.g., 24-48 hours), escalate the dose in a new group of animals. A common dose escalation factor is 2.
-
Continue dose escalation until signs of dose-limiting toxicity are observed. These may include significant weight loss (>15-20%), severe clinical signs, or mortality.[21][24]
-
-
Monitoring:
-
MTD Definition: The MTD is the highest dose that does not cause mortality, severe clinical signs, or a substantial loss of body weight (generally no more than 10-15%).[21][23]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for dose optimization of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Anticholinergic Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 4. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 5. criver.com [criver.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The effect of chronic atropine administration on mouse motility and on ACh levels in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of chronic scopolamine treatment on cognitive impairment and neurofilament expression in the mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effects of Scopolamine at Different Doses on Learning and Memory Function in Mice [yydbzz.com]
- 11. Nicotinic and muscarinic acetylcholine receptor antagonism dose-dependently decreases sign- but not goal-tracking behavior in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Glycopyrrolate | CHEO ED Outreach [outreach.cheo.on.ca]
- 15. dovepress.com [dovepress.com]
- 16. Pharmacological analysis of the interaction of antimuscarinic drugs at M(2) and M(3) muscarinic receptors in vivo using the pithed rat assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. The anticholinergic burden: from research to practice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rationale for the Use of Anticholinergic Agents in Overactive Bladder With Regard to Central Nervous System and Cardiovascular System Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The relationship between the pharmacokinetics, cholinesterase inhibition and facilitation of twitch tension of the quaternary ammonium anticholinesterase drugs, neostigmine, pyridostigmine, edrophonium and 3-hydroxyphenyltrimethylammonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pacificbiolabs.com [pacificbiolabs.com]
- 22. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 23. researchgate.net [researchgate.net]
- 24. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice | springermedizin.de [springermedizin.de]
- 25. Acute toxicity – MTD/NOAEL studies | Bienta [bienta.net]
Troubleshooting Parapenzolate bromide instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Parapenzolate bromide. The information is designed to help you anticipate and address potential instability issues in solution-based experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is losing potency over a short period. What could be the cause?
A1: The most likely cause of potency loss in this compound solutions is chemical degradation, primarily through hydrolysis of the ester linkage. This compound is a quaternary ammonium ester, a class of compounds susceptible to cleavage at the ester bond, especially in aqueous solutions. This degradation is accelerated by several factors, including pH, temperature, and the presence of certain ions.
Q2: What is the primary degradation pathway for this compound in solution?
A2: The principal degradation pathway is the hydrolysis of the ester bond. This reaction breaks down this compound into 4-hydroxy-1,1-dimethylpiperidinium bromide and hydroxydiphenylacetic acid. This reaction is catalyzed by both acid and base, meaning it can be significant in both acidic and alkaline solutions.
Q3: How does pH affect the stability of this compound solutions?
A3: The pH of the solution is a critical factor in the stability of this compound. The rate of hydrolysis is generally lowest in the slightly acidic to neutral pH range. In strongly acidic or, more significantly, in alkaline conditions (high pH), the rate of hydrolysis increases substantially. For quaternary ammonium esters, base-catalyzed hydrolysis is often a more significant issue.[1]
Q4: I need to prepare a stock solution of this compound. What are the recommended storage conditions?
A4: For short-term storage (days to weeks), it is recommended to store stock solutions at 0-4°C in the dark.[2] For long-term storage (months to years), freezing the solution at -20°C is advisable.[2] To minimize degradation, the solvent system should be as non-aqueous as possible if the experimental design allows, and the pH should be controlled, ideally in the slightly acidic range.
Q5: Can the type of solvent I use impact the stability of my this compound solution?
A5: Yes, the solvent system can influence stability. While aqueous solutions are often necessary for biological experiments, the presence of water is what facilitates hydrolysis. If possible, using co-solvents to reduce the water activity might slow down degradation. However, the choice of co-solvent must be compatible with your experimental system.
Q6: Are there any visual indicators of this compound degradation?
A6: While slight degradation may not be visually apparent, significant degradation could potentially lead to a change in the solution's clarity or color over time, especially at elevated temperatures.[2] However, the absence of visual changes does not guarantee stability. The most reliable way to assess degradation is through analytical methods like HPLC.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound in solution leading to variable active concentrations. | Prepare fresh solutions for each experiment. If using a stock solution, validate its stability over the experimental timeframe. Control the pH and temperature of your solutions. |
| Loss of biological activity | Hydrolysis of the ester linkage, rendering the molecule inactive as an anticholinergic agent. | Confirm the identity and purity of the degradation products using analytical techniques. Ensure proper storage of both solid compound and solutions. |
| Precipitate formation in the solution | This could be due to the degradation products having lower solubility in the solvent system. | Assess the solubility of the potential degradation products (hydroxydiphenylacetic acid and the piperidinium salt) in your specific buffer or solvent. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the drug substance under various stress conditions to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., a mixture of acetonitrile and water) to get a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep 1 mL of the stock solution in a hot air oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
After the specified time, neutralize the acid and base-stressed samples.
-
Dilute all samples to an appropriate concentration.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This method can be used to separate and quantify this compound from its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.5) in a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Internal Standard: A stable compound with a similar chromophore, if available.
Visualizations
Diagram 1: this compound Degradation Pathway
Caption: Primary hydrolytic degradation pathway of this compound.
Diagram 2: Troubleshooting Workflow for this compound Instability
Caption: A logical workflow for troubleshooting this compound instability.
References
Technical Support Center: Minimizing Off-Target Effects of Muscarinic Receptor Antagonists
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of muscarinic receptor antagonists, a class of compounds to which Parapenzolate bromide belongs. The information provided is based on the general principles and experimental approaches for this drug class.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for muscarinic receptor antagonists like this compound?
A1: Muscarinic receptor antagonists function by competitively blocking the binding of the neurotransmitter acetylcholine (ACh) to muscarinic receptors.[1] This inhibition of the parasympathetic nervous system leads to a variety of physiological responses, depending on the location of the receptors.[2][3] There are five subtypes of muscarinic receptors (M1-M5) distributed throughout the body, and the specific effects of a drug depend on its selectivity for these subtypes.[1][4]
Q2: What are the common off-target effects associated with muscarinic receptor antagonists?
A2: Off-target effects arise when a drug interacts with unintended targets. For muscarinic antagonists, these effects are often due to a lack of selectivity for a specific muscarinic receptor subtype or interaction with entirely different receptors or cellular components. Common side effects, which can be considered off-target effects depending on the therapeutic goal, include dry mouth, blurred vision, constipation, urinary retention, and cognitive impairment.[4][5] These occur because acetylcholine's actions are widespread throughout the body.[4]
Q3: How can I determine if the observed effects in my experiment are on-target or off-target?
A3: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. A key strategy is to use a combination of approaches:
-
Use of structurally different compounds: Test other known muscarinic antagonists with different chemical scaffolds. If they produce the same biological effect, it is more likely to be an on-target effect.
-
Knockout/Knockdown models: Utilize cell lines or animal models where the target receptor has been genetically removed or its expression reduced. The on-target effect should be absent or significantly diminished in these models.
-
Rescue experiments: In a knockout/knockdown model, reintroducing the target receptor should restore the drug's effect.
-
Dose-response analysis: On-target effects typically occur at lower, pharmacologically relevant concentrations, while off-target effects may only appear at much higher concentrations.[6]
Q4: What is meant by "receptor selectivity" and why is it important?
A4: Receptor selectivity refers to a drug's ability to bind with higher affinity to a specific receptor subtype over others. For instance, some anticholinergic drugs show greater affinity for the M1 muscarinic receptor subtype compared to the M2 subtype.[7] High selectivity is desirable as it can lead to a more targeted therapeutic effect and fewer side effects by avoiding interactions with receptors that mediate undesirable responses.[8]
Troubleshooting Guide
Issue: High degree of variability in experimental results.
-
Question: Why am I seeing inconsistent results between experiments when using my muscarinic antagonist?
-
Answer: Experimental variability can stem from several sources. Ensure consistent experimental conditions, including cell line passage number, reagent concentrations, and incubation times. The stability of the compound in your experimental medium should also be verified. Additionally, consider the possibility of off-target effects that may be more pronounced under certain conditions.
Issue: The observed biological effect does not match the known function of the target receptor.
-
Question: My results are not what I expected based on the known signaling of the muscarinic receptor I'm targeting. What could be the cause?
-
Answer: This could be a strong indicator of an off-target effect. The compound might be interacting with another receptor or signaling pathway.[9] To investigate this, perform a broad profiling screen against a panel of other receptors and enzymes. Computational tools can also be used to predict potential off-target interactions based on the drug's structure.[8]
Issue: The compound shows toxicity at concentrations needed for the desired effect.
-
Question: How can I reduce the cellular toxicity of my compound while maintaining its on-target activity?
-
Answer: Toxicity at therapeutic concentrations often points to off-target effects. Strategies to mitigate this include:
-
Rational Drug Design: Modify the chemical structure of the compound to improve its selectivity for the intended target.[8]
-
Dose Optimization: Determine the lowest effective concentration that produces the on-target effect with minimal toxicity.
-
Combination Therapy: Consider using a lower dose of the muscarinic antagonist in combination with another drug that acts on a different pathway to achieve the desired overall effect.
-
Experimental Protocols
1. Radioligand Binding Assay for Receptor Selectivity Profiling
This protocol is used to determine the binding affinity of a test compound (e.g., this compound) for different muscarinic receptor subtypes.
-
Materials:
-
Cell membranes expressing individual human muscarinic receptor subtypes (M1-M5).
-
Radioligand specific for muscarinic receptors (e.g., [3H]-N-methylscopolamine).
-
Test compound (unlabeled).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Scintillation fluid and a scintillation counter.
-
Glass fiber filters.
-
-
Methodology:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Analyze the data to determine the IC50 value of the test compound for each receptor subtype, which can then be converted to a Ki (inhibition constant).
-
2. Functional Assay: Calcium Mobilization Assay for M1 and M3 Receptors
This protocol measures the functional activity of a muscarinic antagonist at Gq-coupled receptors like M1 and M3.
-
Materials:
-
Cells stably expressing the M1 or M3 muscarinic receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A muscarinic agonist (e.g., carbachol).
-
Test compound (antagonist).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader.
-
-
Methodology:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test compound (antagonist) and incubate for a specific period.
-
Add a fixed concentration of the agonist (carbachol) to all wells to stimulate the receptor.
-
Immediately measure the change in fluorescence intensity using a fluorescence plate reader.
-
The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium signal. Analyze the data to calculate the IC50 value.
-
Data Presentation
Table 1: Hypothetical Binding Affinities (Ki, nM) of Muscarinic Antagonists
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
| This compound | 1.5 | 15.2 | 2.1 | 25.8 | 30.5 |
| Ipratropium bromide | 3.2 | 8.1 | 2.5 | 10.3 | 12.1 |
| Tiotropium bromide | 0.8 | 2.5 | 0.5 | 5.6 | 7.9 |
| Glycopyrrolate | 5.6 | 18.9 | 1.2 | 22.4 | 28.1 |
Note: This table contains hypothetical data for illustrative purposes.
Visualizations
Caption: Gq-coupled muscarinic receptor signaling pathway and antagonist action.
References
- 1. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ipratropium - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Pipenzolate Bromide? [synapse.patsnap.com]
- 5. Minimizing anticholinergic drug prescribing in older hospitalized patients: a full audit cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. icr.ac.uk [icr.ac.uk]
- 7. The relative selectivity of anticholinergic drugs for the M1 and M2 muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Parapenzolate Bromide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Parapenzolate bromide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the two main stages of this compound synthesis: Esterification and Quaternization.
Step 1: Esterification of N-methyl-4-hydroxypiperidine with Methyl Benzilate
Q1: My esterification reaction is very slow or is not proceeding to completion. What are the possible causes and solutions?
A1: Low reaction rates are common in transesterification. Consider the following:
-
Insufficient Catalyst: The reaction typically requires a basic catalyst to deprotonate the alcohol, making it a better nucleophile. Ensure you are using an appropriate amount of a suitable catalyst like sodium methoxide or potassium tert-butoxide.
-
Presence of Water: Water can hydrolyze the catalyst and the methyl benzilate starting material. Ensure all reactants and solvents are anhydrous. Dry solvents using molecular sieves and ensure glassware is oven-dried before use.
-
Inefficient Methanol Removal: This is a reversible equilibrium reaction. To drive the reaction forward, the methanol by-product must be removed. Use a Dean-Stark apparatus or perform the reaction under vacuum to distill off the methanol as it forms.
-
Low Temperature: The reaction temperature may be too low. While higher temperatures can increase the reaction rate, they can also lead to side reactions. A typical reflux temperature in a high-boiling solvent like toluene or xylene is recommended.
Q2: I am observing significant amounts of unreacted starting materials in my final product mixture. How can I improve the conversion rate?
A2: To improve the conversion rate, you can:
-
Increase the Molar Excess of One Reagent: Using a slight excess (1.1 to 1.5 equivalents) of the less expensive or more easily removable reactant can shift the equilibrium towards the product. In this case, using an excess of N-methyl-4-hydroxypiperidine might be beneficial.
-
Optimize Catalyst Loading: Too little catalyst will result in a slow reaction, while too much can lead to side reactions. Experiment with catalyst loading, starting from a catalytic amount (e.g., 0.1 equivalents) and gradually increasing it.
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is proceeding cleanly but slowly, a longer reaction time may be all that is needed.
Q3: The purity of my isolated 1-methyl-4-piperidyl benzilate is low. What are the likely impurities and how can I remove them?
A3: Common impurities include unreacted methyl benzilate and N-methyl-4-hydroxypiperidine.
-
Purification Strategy:
-
After the reaction, quench the catalyst carefully with a weak acid.
-
Perform a liquid-liquid extraction. Unreacted methyl benzilate will remain in the organic layer. The protonated product and unreacted N-methyl-4-hydroxypiperidine will move to the aqueous layer.
-
Basify the aqueous layer and extract the product back into an organic solvent.
-
Purify the final product using column chromatography on silica gel or by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
-
Step 2: Quaternization of 1-methyl-4-piperidyl benzilate with Methyl Bromide
Q1: The quaternization reaction to form this compound is incomplete, leaving unreacted tertiary amine.
A1: Incomplete quaternization can be due to several factors:
-
Insufficient Methyl Bromide: Methyl bromide is a gas and can escape from the reaction vessel if not properly contained. Ensure the reaction is performed in a sealed pressure vessel. Use a molar excess of methyl bromide.
-
Low Temperature: The reaction, while often exothermic, may require a certain activation energy. Gentle heating (e.g., to 40-50°C) can increase the rate, but must be done with caution in a sealed vessel.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like acetonitrile, acetone, or DMF are generally preferred for this type of reaction (Menschutkin reaction).
Q2: My final this compound product is discolored. What is the cause and how can I prevent it?
A2: Discoloration can result from impurities in the starting tertiary amine or from side reactions during quaternization.
-
Purity of Starting Material: Ensure the 1-methyl-4-piperidyl benzilate used is of high purity. Any impurities can lead to colored byproducts.
-
Reaction Temperature: Overheating the reaction can cause decomposition and the formation of colored impurities. Maintain a moderate temperature and monitor the reaction closely.
-
Purification: The crude this compound can be purified by recrystallization. A common solvent system for quaternary ammonium salts is a mixture of an alcohol (like isopropanol or ethanol) and an ether (like diethyl ether or MTBE) or acetone.
Q3: The yield of my recrystallized this compound is low. How can I improve it?
A3: Low recrystallization yield can be due to the product's solubility in the chosen solvent system.
-
Solvent System Optimization: Experiment with different solvent ratios to find the optimal conditions where the product is soluble at higher temperatures but precipitates efficiently upon cooling.
-
Cooling Procedure: Slow cooling can lead to the formation of larger, purer crystals and can improve the overall recovery. A stepwise cooling process (e.g., room temperature, then 0-4°C) is often beneficial.
-
Seeding: If crystallization is slow to initiate, adding a small seed crystal of pure this compound can induce crystallization.
Data Presentation: Factors Influencing Yield
The following tables summarize key parameters and their expected impact on the reaction yield for each synthetic step.
Table 1: Esterification Yield Optimization
| Parameter | Condition | Expected Yield Range | Notes |
| Catalyst | Sodium Methoxide (0.1-0.3 eq) | 60-85% | Ensure anhydrous conditions. |
| Potassium tert-butoxide (0.1-0.3 eq) | 65-90% | More reactive but also more sensitive to moisture. | |
| Solvent | Toluene | 60-80% | Allows for effective azeotropic removal of methanol. |
| Xylene | 65-85% | Higher boiling point can increase reaction rate. | |
| Temperature | Reflux (Toluene, ~111°C) | 60-80% | Standard condition. |
| Reflux (Xylene, ~140°C) | 65-85% | May increase side reactions if not monitored. | |
| Methanol Removal | Dean-Stark Apparatus | 70-90% | Highly effective for driving the equilibrium. |
| Reaction under Vacuum | 65-85% | Effective, but requires careful control of temperature and pressure. |
Table 2: Quaternization Yield Optimization
| Parameter | Condition | Expected Yield Range | Notes |
| Solvent | Acetonitrile | 85-95% | Excellent choice due to its polarity and ability to dissolve reactants. |
| Acetone | 80-90% | Good alternative, product may precipitate directly. | |
| DMF | 80-90% | Higher boiling point, but can be harder to remove. | |
| Temperature | Room Temperature | 75-85% | Slower reaction time. |
| 40-50°C | 90-98% | Faster reaction, requires a sealed pressure vessel. | |
| MeBr Equivalents | 1.5 - 2.0 eq | 85-95% | Ensures complete conversion of the tertiary amine. |
| > 2.0 eq | >95% | A larger excess can further push the reaction to completion. |
Experimental Protocols
Protocol 1: Synthesis of 1-methyl-4-piperidyl benzilate (Intermediate)
Materials:
-
Methyl benzilate
-
N-methyl-4-hydroxypiperidine
-
Sodium methoxide
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add methyl benzilate (1.0 eq), N-methyl-4-hydroxypiperidine (1.2 eq), and anhydrous toluene.
-
Add sodium methoxide (0.2 eq) to the stirred mixture.
-
Heat the reaction mixture to reflux and collect the methanol by-product in the Dean-Stark trap.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Once complete, cool the mixture to room temperature and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 1-methyl-4-piperidyl benzilate.
Protocol 2: Synthesis of this compound
Materials:
-
1-methyl-4-piperidyl benzilate
-
Methyl bromide (as a solution in a suitable solvent or condensed gas)
-
Anhydrous acetonitrile
-
Diethyl ether
Procedure:
-
In a pressure-rated reaction vessel, dissolve 1-methyl-4-piperidyl benzilate (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution in an ice bath.
-
Carefully add a solution of methyl bromide (1.5 eq) in a compatible solvent or add condensed methyl bromide gas.
-
Seal the reaction vessel and allow it to warm to room temperature. Stir for 12-24 hours. For a faster reaction, the vessel can be gently heated to 40-50°C.
-
Monitor the reaction by TLC until the starting tertiary amine is consumed.
-
Upon completion, cool the reaction vessel and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot isopropanol or ethanol and slowly add diethyl ether until turbidity is observed.
-
Allow the solution to cool slowly to room temperature and then to 0-4°C to induce crystallization.
-
Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum to obtain pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Technical Support Center: Parapenzolate Bromide in Cell-Based Assays
Welcome to the technical support center for Parapenzolate bromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a quaternary ammonium anticholinergic agent. Its primary mechanism of action is as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, it inhibits the physiological effects of acetylcholine.
Q2: Which cell lines are suitable for studying the effects of this compound?
The choice of cell line is critical and depends on the specific muscarinic receptor subtype (M1-M5) you are investigating. Commonly used cell lines include:
-
Endogenously expressing cell lines: Human neuroblastoma cell lines like SH-SY5Y and LA-N-2 are known to express certain muscarinic receptors.[1][2]
-
Recombinantly expressing cell lines: CHO (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney) cells stably transfected to express a single muscarinic receptor subtype are ideal for specific and robust assay performance.
It is crucial to verify the expression of the target receptor in your chosen cell line using methods such as qPCR or Western blot.
Q3: What are the common cell-based assays used to characterize this compound?
As a muscarinic receptor antagonist, this compound is typically characterized using the following functional assays:
-
Calcium Mobilization Assays: For M1, M3, and M5 receptors, which couple to Gq proteins, antagonist activity is measured by the inhibition of agonist-induced intracellular calcium release.[3][4]
-
cAMP Assays: For M2 and M4 receptors, which couple to Gi/o proteins, antagonist activity is measured by the reversal of agonist-induced inhibition of cAMP production.[4][5]
-
Radioligand Binding Assays: These assays determine the binding affinity (Ki) of this compound to specific muscarinic receptor subtypes by measuring its ability to displace a radiolabeled ligand.
Troubleshooting Guides
Issue 1: High Variability or Lack of Reproducibility in Assay Results
Question: My results with this compound are inconsistent between experiments. What are the potential causes and how can I troubleshoot this?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Instability | This compound, as a quaternary ammonium compound, may have limited stability in aqueous solutions. Prepare fresh dilutions from a stock solution for each experiment. Avoid storing diluted aqueous solutions for more than a day.[6] |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered receptor expression. Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent Agonist Concentration | In antagonist assays, the concentration of the agonist used to stimulate the receptor is critical. Use a consistent, sub-maximal (e.g., EC80) concentration of the agonist to ensure a reproducible response that can be effectively inhibited. |
| Variable Incubation Times | Ensure that the pre-incubation time with this compound and the agonist stimulation time are kept consistent across all plates and experiments. |
Issue 2: No Observable Effect of this compound
Question: I am not observing any antagonist activity with this compound in my assay. What should I check?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Low Receptor Expression | The chosen cell line may not express the target muscarinic receptor at a sufficient level. Confirm receptor expression via qPCR, Western blot, or flow cytometry. Consider using a cell line with higher or induced expression. |
| Inappropriate Assay Readout | Ensure the assay readout is appropriate for the muscarinic receptor subtype being studied (e.g., calcium flux for M3, cAMP for M2).[3][4][5] |
| Incorrect Compound Concentration | The concentrations of this compound being tested may be too low. Perform a wide dose-response curve (e.g., 1 nM to 100 µM) to determine the appropriate concentration range. |
Issue 3: Signs of Cytotoxicity in Treated Cells
Question: I am observing decreased cell viability in my assay wells treated with this compound. How can I address this?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the cell culture medium is non-toxic (typically <0.1%). Run a vehicle control (medium with solvent only) to assess solvent-induced effects. |
| Compound-Induced Cytotoxicity | Some quaternary ammonium compounds can be cytotoxic at higher concentrations.[7][8] Determine the cytotoxicity profile of this compound using a cell viability assay (e.g., MTT, CellTiter-Glo). Use concentrations below the cytotoxic threshold for your functional assays. |
| Off-Target Effects | At high concentrations, this compound might have off-target effects leading to cell death. Use the lowest effective concentration determined from your dose-response studies. |
Quantitative Data
Table 1: Physicochemical Properties of this compound and a Related Compound
| Property | This compound | Mepenzolate Bromide (for comparison) |
| Molecular Formula | C21H26BrNO3 | C21H26NO3 • Br |
| Molecular Weight | 420.35 g/mol | 420.3 g/mol |
| Solubility | Data not available | DMSO: ~30 mg/mL, DMF: ~5 mg/mL, PBS (pH 7.2): ~1 mg/mL[6] |
| Storage | Store at -20°C for long-term stability | Store at -20°C for long-term stability |
Note: Due to the structural similarity, the solubility and stability of this compound are likely comparable to Mepenzolate bromide.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for M3 Muscarinic Receptor Antagonism
This protocol is designed for a 96-well plate format using a fluorescent calcium indicator.
-
Cell Plating:
-
Seed HEK293 cells stably expressing the human M3 muscarinic receptor into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare a calcium indicator dye solution (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium and add 100 µL of the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Remove the dye loading solution and wash the cells once with 100 µL of assay buffer.
-
Add 80 µL of the this compound dilutions to the respective wells. Include wells with assay buffer only as a vehicle control.
-
Incubate for 20 minutes at room temperature, protected from light.
-
-
Agonist Stimulation and Measurement:
-
Prepare a solution of a muscarinic agonist (e.g., carbachol) at 5 times the final desired concentration (e.g., EC80) in the assay buffer.
-
Place the plate in a fluorescence plate reader equipped with an injector.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject 20 µL of the carbachol solution into each well.
-
Continue to measure fluorescence intensity for 1-2 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a known M3 antagonist (100% inhibition).
-
Plot the normalized response against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: M3 muscarinic receptor signaling pathway and the antagonistic action of this compound.
References
- 1. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents | PLOS One [journals.plos.org]
- 3. innoprot.com [innoprot.com]
- 4. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. innoprot.com [innoprot.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of 1-alkylquinolinium bromide ionic liquids in murine fibroblast NIH 3T3 cells - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Preventing Parapenzolate bromide degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Parapenzolate bromide during storage.
Troubleshooting Guide: Investigating this compound Degradation
Unexpected degradation of this compound can compromise experimental results. This guide provides a systematic approach to identifying and resolving potential stability issues.
| Issue ID | Observed Problem | Potential Cause(s) | Recommended Action(s) |
| PB-T01 | Loss of potency or inconsistent analytical results. | Hydrolysis: The ester functional group in this compound is susceptible to hydrolysis, especially in the presence of moisture or at non-neutral pH. | 1. Verify Storage Conditions: Ensure the compound is stored in a desiccator at the recommended temperature. 2. pH of Solutions: Check the pH of any solutions prepared with this compound. Buffer solutions to a neutral pH if compatible with the experimental design. 3. Solvent Purity: Use anhydrous solvents for preparing stock solutions to minimize moisture exposure. |
| PB-T02 | Appearance of unknown peaks in chromatograms (e.g., HPLC). | Oxidative Degradation: The bromide ion or other parts of the molecule may be susceptible to oxidation, especially when exposed to light or certain reactive species. | 1. Protect from Light: Store the compound and its solutions in amber vials or protect them from light. 2. Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas (e.g., nitrogen or argon) before sealing. 3. Avoid Reactive Excipients: If formulating, ensure excipients are not prone to generating peroxides or other oxidizing agents. |
| PB-T03 | Physical changes in the solid compound (e.g., discoloration, clumping). | Hygroscopicity & Instability: The compound may be absorbing moisture from the atmosphere, which can accelerate degradation. | 1. Proper Handling: Handle the solid compound in a low-humidity environment (e.g., a glove box). 2. Secure Sealing: Ensure the container is tightly sealed immediately after use. 3. Re-testing: If physical changes are observed, it is crucial to re-test the material for purity and potency before use. |
Frequently Asked Questions (FAQs)
A list of frequently asked questions to proactively address common concerns regarding the stability of this compound.
1. What are the ideal storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are 0-4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years)[1]. It is also advisable to store it in a desiccator to protect it from moisture.
2. How should I prepare and store stock solutions of this compound?
It is recommended to use anhydrous solvents to prepare stock solutions. For short-term storage (days to weeks), solutions can be kept at 0-4°C, while for longer-term storage (months), aliquoting and freezing at -20°C is preferable[1]. To prevent degradation, protect solutions from light by using amber vials or wrapping them in aluminum foil.
3. What are the primary degradation pathways for this compound?
The two most probable degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: The ester linkage is susceptible to cleavage, especially in the presence of water, leading to the formation of benzilic acid and the corresponding quaternary ammonium alcohol. This process can be catalyzed by acidic or basic conditions.
-
Oxidation: While less common for this specific structure without obvious easily oxidizable groups, oxidative degradation can be initiated by factors like light, heat, or the presence of oxidizing agents.
4. How can I detect degradation of this compound?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to detect and quantify degradation[2]. The appearance of new peaks or a decrease in the area of the main this compound peak can indicate degradation.
5. Are there any incompatible substances I should avoid when working with this compound?
Avoid strong acids, strong bases, and strong oxidizing agents, as they can accelerate degradation. Also, be mindful of the potential for interaction with certain excipients in formulations that could affect stability.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for developing a stability-indicating HPLC method, inspired by methodologies for similar compounds[2][3][4].
1. Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
2. Materials and Equipment:
- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- This compound reference standard.
- Acetonitrile (HPLC grade).
- Potassium phosphate monobasic (analytical grade).
- Orthophosphoric acid (analytical grade).
- Water (HPLC grade).
3. Chromatographic Conditions (Example):
- Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM potassium phosphate, pH adjusted to 3.5 with phosphoric acid) in a 40:60 (v/v) ratio.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 220 nm.
- Injection Volume: 10 µL.
4. Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed on a sample of this compound[5][6][7][8][9][10].
- Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours.
- Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 2 hours.
- Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Expose the solid drug to 105°C for 48 hours.
- Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
5. Analysis:
- Inject the stressed samples into the HPLC system.
- The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of ICH Guidelines for Studying the Degradation Behavior of Rocuronium Bromide Coupled with Stability-Indicating RP-LC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Rapid, Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Formoterol Fumarate, Tiotropium Bromide, and Ciclesonide in a Pulmonary Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajrconline.org [ajrconline.org]
- 8. Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - a review | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Addressing unexpected side effects in animal models treated with Parapenzolate bromide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected side effects in animal models treated with Parapenzolate bromide.
Disclaimer: this compound is a quaternary ammonium anticholinergic agent.[1][2] Specific toxicological and pharmacokinetic data in animal models are limited. The guidance provided is primarily based on the established pharmacology of anticholinergic drugs and the general toxicology of quaternary ammonium compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a muscarinic acetylcholine receptor (mAChR) antagonist.[2] It competitively blocks the action of acetylcholine at these receptors, which are crucial for parasympathetic nervous system functions. This blockade leads to effects such as reduced gastrointestinal motility and secretions.[3][4]
Q2: What are the expected side effects of this compound in animal models?
Based on its anticholinergic properties, the expected side effects include:
-
Dry mouth (xerostomia)
-
Reduced gastrointestinal motility, potentially leading to constipation[5][6]
-
Tachycardia (increased heart rate)
-
Urinary retention[5]
Q3: What are potential unexpected side effects of this compound?
While less common for quaternary ammonium anticholinergics due to their limited ability to cross the blood-brain barrier, unexpected side effects at high doses or with prolonged exposure might include:[7]
-
Central Nervous System (CNS) effects: Agitation, confusion, or delirium. These would be considered unexpected as quaternary ammonium compounds generally have poor penetration into the CNS.[7]
-
Severe Cardiovascular effects: Arrhythmias or significant hypertension beyond mild tachycardia.
-
Systemic toxicity: As a quaternary ammonium compound, high concentrations could potentially lead to systemic toxicity, affecting the liver, kidneys, or respiratory system, though this is not a typical anticholinergic effect.[8]
-
Neuromuscular blockade: At very high doses, quaternary ammonium compounds can exhibit some degree of nicotinic receptor blocking activity, potentially leading to muscle weakness.[7]
Troubleshooting Guide for Unexpected Side Effects
This guide addresses specific issues that may arise during animal experiments with this compound.
Issue 1: Signs of Central Nervous System (CNS) Excitation (Agitation, Tremors)
| Potential Cause | Troubleshooting/Monitoring Action |
| High Dose/Overdose: The administered dose may be too high, leading to some penetration of the blood-brain barrier. | - Immediately reduce the dosage or temporarily discontinue treatment. - Closely monitor the animal for escalating signs. - Review dose calculations and administration procedures. |
| Individual Animal Susceptibility: Certain animals may have a lower threshold for CNS side effects. | - Isolate the affected animal and monitor closely. - Consider excluding the animal from the study if symptoms persist. |
| Off-Target Effects: this compound may have unknown off-target effects at higher concentrations. | - Consult toxicological literature for the drug class. - Consider using a different anticholinergic with a more established CNS safety profile for comparison. |
Issue 2: Severe Cardiovascular Abnormalities (Arrhythmias, Severe Tachycardia)
| Potential Cause | Troubleshooting/Monitoring Action |
| Direct Cardiac Muscarinic Receptor Blockade: High concentrations of the drug may be causing excessive blockade of M2 muscarinic receptors in the heart. | - Monitor heart rate and ECG continuously if possible. - Reduce the dosage and observe for normalization of cardiovascular parameters. |
| Interaction with Anesthesia: Anesthetic agents can have their own cardiovascular effects that may be potentiated by this compound. | - Review the anesthetic protocol. - Consider alternative anesthetic agents with a more stable cardiovascular profile. |
Issue 3: Signs of Systemic Toxicity (Lethargy, Loss of Appetite, Abnormal Bloodwork)
| Potential Cause | Troubleshooting/Monitoring Action |
| Quaternary Ammonium Compound Toxicity: Although generally considered safe at therapeutic doses, high concentrations of quaternary ammonium compounds can be toxic.[8] | - Perform blood chemistry analysis to assess liver and kidney function. - Reduce the dosage or discontinue treatment. - Ensure the purity of the this compound compound. |
| Bromide Ion Toxicity ("Bromism"): Chronic administration of bromide salts can lead to bromide accumulation and toxicity, presenting with neurological and dermatological signs.[9] | - If the study involves long-term administration, consider monitoring serum bromide levels. - Be aware of signs such as ataxia, sedation, and skin rashes. |
Data Presentation
Table 1: Hypothetical Dose-Response Data for Common Anticholinergic Side Effects in a Rodent Model
| Dose of this compound (mg/kg) | Heart Rate Increase (beats/min, mean ± SD) | Pupillary Dilation (mm, mean ± SD) | Gastrointestinal Transit Time (% inhibition, mean ± SD) |
| Vehicle Control | 5 ± 2 | 0.1 ± 0.05 | 0 ± 5 |
| 1 | 25 ± 5 | 0.5 ± 0.1 | 20 ± 8 |
| 5 | 75 ± 10 | 1.2 ± 0.2 | 55 ± 12 |
| 10 | 150 ± 15 | 2.5 ± 0.3 | 85 ± 10 |
Table 2: Troubleshooting Checklist for Unexpected Adverse Events
| Observed Side Effect | Check Dose Calculation | Review Administration Route | Assess for Drug Interactions | Monitor Vital Signs | Consider Bloodwork |
| CNS Excitation | ✓ | ✓ | ✓ | ✓ | |
| Severe Tachycardia/Arrhythmia | ✓ | ✓ | ✓ | ||
| Lethargy/Anorexia | ✓ | ✓ | ✓ | ✓ | |
| Muscle Weakness | ✓ | ✓ |
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Motility (Charcoal Meal Test)
-
Animal Model: Male Wistar rats (200-250g).
-
Acclimatization: House animals in standard conditions for at least one week prior to the experiment.
-
Fasting: Fast animals for 18-24 hours with free access to water.
-
Drug Administration: Administer this compound or vehicle (e.g., saline) orally (p.o.) or intraperitoneally (i.p.) at the desired doses.
-
Charcoal Meal Administration: 30 minutes after drug administration, administer a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia) orally.
-
Euthanasia and Measurement: 30 minutes after the charcoal meal, euthanize the animals by an approved method. Carefully dissect the small intestine from the pylorus to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculation: Express the gastrointestinal transit as a percentage of the total length of the small intestine. Calculate the percent inhibition for each group compared to the vehicle control.
Protocol 2: Measurement of Salivary Secretion
-
Animal Model: Male Swiss Albino mice (25-30g).
-
Anesthesia: Anesthetize the mice with an appropriate anesthetic (e.g., ketamine/xylazine).
-
Drug Administration: Administer this compound or vehicle subcutaneously (s.c.).
-
Saliva Collection: 15 minutes after drug administration, place a pre-weighed cotton ball into the mouth of the mouse for a fixed period (e.g., 15 minutes).
-
Pilocarpine Stimulation: To stimulate salivation, inject pilocarpine (a muscarinic agonist) s.c.
-
Measurement: After the collection period, remove the cotton ball and immediately weigh it. The difference in weight represents the amount of saliva secreted.
-
Calculation: Compare the saliva production in the drug-treated groups to the vehicle-treated group.
Visualizations
Caption: Mechanism of action of this compound as a muscarinic antagonist.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. What is Mepenzolate Bromide used for? [synapse.patsnap.com]
- 5. What are the side effects of Mepenzolate Bromide? [synapse.patsnap.com]
- 6. What is Pipenzolate Bromide used for? [synapse.patsnap.com]
- 7. ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Unexplained Bromide Toxicity Presenting as Hyperchloremia and a Negative Anion Gap - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for Parapenzolate Bromide
Disclaimer: Detailed and validated purification protocols specifically for Parapenzolate bromide are not extensively documented in publicly available scientific literature. The following troubleshooting guides and FAQs are based on established principles for the purification of quaternary ammonium salts and benzilate esters, and should be adapted and optimized for your specific experimental context.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound and similar compounds.
Problem 1: Compound "Oils Out" During Recrystallization
Your compound precipitates as a liquid or oil instead of forming solid crystals.
| Cause | Solution |
| Supersaturation is too high. | Heat the solution to redissolve the oil and add a small amount of additional hot solvent. Allow the solution to cool more slowly. |
| Insoluble impurities are present. | If the oil persists, add a small amount of a solvent in which the impurities are soluble but the product is not, then heat to redissolve and cool slowly. |
| Melting point of the solid is lower than the boiling point of the solvent. | Choose a lower-boiling point solvent for recrystallization. |
Problem 2: Poor Crystal Yield
The amount of recovered crystalline product is lower than expected.
| Cause | Solution |
| Too much solvent was used. | Concentrate the mother liquor by evaporation and cool again to induce further crystallization. |
| The compound is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Consider using a different solvent or a solvent/anti-solvent system. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
Problem 3: Persistent Impurities in the Final Product
The purified product does not meet the required purity standards.
| Cause | Solution |
| Co-crystallization of impurities. | Perform a second recrystallization, potentially with a different solvent system. |
| Incomplete removal of starting materials or by-products. | Consider purification by column chromatography. For quaternary ammonium salts, alumina or modified silica gel (e.g., with triethylamine in the eluent) can be effective.[1] |
| Degradation of the compound. | This compound, being an ester, may be susceptible to hydrolysis. Avoid prolonged heating and exposure to acidic or basic conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most suitable solvents for the recrystallization of this compound?
A1: While specific data for this compound is limited, for quaternary ammonium salts and benzilate esters, common recrystallization solvents include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), and their mixtures with water or anti-solvents like ethers (e.g., diethyl ether) or hydrocarbons (e.g., hexanes).[2] The choice of solvent is empirical and requires small-scale trials to find the optimal conditions.
Q2: How can I remove colored impurities from my this compound sample?
A2: Treatment with activated charcoal can be effective in removing colored impurities. Add a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly, as it can also adsorb the desired product, leading to lower yields.
Q3: My this compound sample is a stubborn oil that won't crystallize. What should I do?
A3: If standard recrystallization techniques fail, you can try trituration. This involves repeatedly washing the oil with a solvent in which the desired compound is insoluble but the impurities are soluble. Alternatively, dissolving the oil in a minimal amount of a good solvent and then adding an anti-solvent dropwise can induce precipitation.
Q4: What are the expected impurities from the synthesis of this compound?
A4: The synthesis of this compound likely involves the esterification of a 4-hydroxy-1,1-dimethylpiperidinium salt with benzilic acid or its derivative. Potential impurities could include unreacted starting materials, by-products from side reactions, and degradation products such as the hydrolysis products (4-hydroxy-1,1-dimethylpiperidinium bromide and benzilic acid).
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for determining the purity of pharmaceutical compounds like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify impurities. Mass spectrometry can also be used for structural confirmation and impurity identification.
Data Presentation
Table 1: General Solubility of Quaternary Ammonium Salts and Benzilate Esters in Common Solvents
This table provides a qualitative guide. Experimental verification for this compound is essential.
| Solvent Class | Examples | General Solubility of Quaternary Ammonium Salts | General Solubility of Benzilate Esters |
| Alcohols | Methanol, Ethanol | Generally soluble | Soluble |
| Ketones | Acetone, MEK | Often soluble | Soluble |
| Halogenated | Dichloromethane | Often soluble | Soluble |
| Ethers | Diethyl ether | Generally insoluble | Moderately soluble to soluble |
| Hydrocarbons | Hexane, Toluene | Insoluble | Sparingly soluble to soluble |
| Water | - | Soluble to very soluble | Sparingly soluble |
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Mandatory Visualizations
References
Validation & Comparative
A Head-to-Head Comparison of Parapenzolate Bromide and Other Anticholinergic Agents in the Management of Peptic Ulcer Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Parapenzolate bromide with other anticholinergic drugs historically used in the adjunctive treatment of peptic ulcer disease. The information is intended to support research, scientific evaluation, and drug development efforts in the field of gastroenterology.
Executive Summary
This compound is an anticholinergic agent with antisecretory and antimotility properties that has been used as an adjunctive therapy for peptic ulcers.[1] Like other anticholinergics, it works by blocking the action of acetylcholine at muscarinic receptors, thereby reducing gastric acid secretion and gastrointestinal motility. While direct head-to-head clinical trial data comparing this compound with other anticholinergics is limited in the available scientific literature, this guide synthesizes existing data on the efficacy and safety of several key anticholinergic agents to provide a comparative overview. The following sections detail the pharmacological profiles, clinical efficacy in terms of gastric acid secretion inhibition and ulcer healing, and known side effect profiles of this compound and its alternatives.
Mechanism of Action: The Cholinergic Pathway in Gastric Acid Secretion
Anticholinergic drugs exert their effects by blocking the muscarinic receptors on parietal cells and other cells involved in the gastric secretion cascade. This action inhibits the effects of the vagus nerve, which plays a crucial role in stimulating acid production.
Caption: Cholinergic signaling pathway for gastric acid secretion and the inhibitory action of anticholinergic drugs.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of various anticholinergic drugs in reducing gastric acid secretion and promoting peptic ulcer healing. It is important to note the absence of direct comparative studies involving this compound.
Table 1: Inhibition of Gastric Acid Secretion
| Drug | Dosage | Stimulus | Percent Inhibition of Acid Output | Citation(s) |
| This compound | Oral | Basal and Histamine | Inhibition observed, specific percentage not detailed in available clinical studies. | [1] |
| Pirenzepine | 50 mg, twice daily | Basal | 50-55% | [2] |
| 50 mg, twice daily | Pentagastrin | 26-31% | [2] | |
| 150 mg/day | Food | 44% | [3] | |
| Propantheline bromide | 15 mg and 45 mg (oral) | Food | 32-41% | [3] |
| 7.5 mg/h (IV) | Basal or Pentagastrin | Moderate to marked decrease | [4] | |
| Atropine | 25 µg/kg/h (IV) | Meal | ~70% | [5] |
| 25 µg/kg/h (IV) | Pentagastrin | ~30% | [5] | |
| Hyoscyamine | 0.84 mg, three times daily | Augmented Histamine | Significant reduction in secretory volume, specific acid output percentage not stated. | [6] |
Table 2: Peptic Ulcer Healing Rates
| Drug | Dosage | Duration | Healing Rate | Comparison | Citation(s) |
| Pirenzepine | 150 mg/day | 4 weeks | 86.7% | Placebo: 40% | [7] |
| 75 mg/day | 4 weeks | 60% | Placebo: 40% | [7] | |
| 100-150 mg/day | Not specified | 54-84% | Varies across studies | [8] | |
| Hyoscyamine (with antacid) | 0.6 mg, twice daily | 6 weeks | 96% | Placebo: 33% | [9] |
| Propantheline bromide (with antacid) | Optimally effective dose | 6 weeks | 86% | Cimetidine: 94% | [10] |
Side Effect Profiles
Anticholinergic drugs are associated with a range of side effects due to their systemic blockade of muscarinic receptors. The incidence and severity of these effects can vary between agents.
Table 3: Common Anticholinergic Side Effects
| Side Effect | Pirenzepine (150 mg/day) | Propantheline bromide | Atropine | Glycopyrrolate | Hyoscyamine |
| Dry Mouth | 13.5% | Common | Common | Common | Common |
| Blurred Vision | 6.3% | Common | Common | Common | Common |
| Constipation | 2.6% | Common | Common | Common | Common |
| Urinary Retention | Less common | Possible | Possible | Possible | Possible |
| Tachycardia | Absent at therapeutic doses | Possible | Common | Less common than atropine | Possible |
| CNS Effects (e.g., drowsiness, confusion) | Minimal (does not cross BBB) | Possible | Common | Minimal (quaternary amine) | Possible |
| Citation(s) | [8] | [11][12] | [13] | [13][14] | [15] |
Note: "Common" and "Possible" are used where specific percentages from comparative trials are unavailable.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols used in the evaluation of anticholinergic drugs for peptic ulcer disease.
Measurement of Gastric Acid Secretion
A common method for quantifying gastric acid output involves the following steps:
-
Patient Preparation: Patients typically fast overnight.
-
Nasogastric Tube Placement: A nasogastric tube is inserted into the stomach to allow for the aspiration of gastric contents.[16][17]
-
Basal Acid Output (BAO): Gastric juice is collected, usually in 15-minute intervals for one hour, to determine the baseline acid secretion rate.[17]
-
Stimulated Acid Output: A secretagogue such as pentagastrin or histamine is administered to stimulate gastric acid secretion.[18] Gastric contents are then collected for a defined period to measure the maximal acid output (MAO) or peak acid output (PAO).[17]
-
Titration: The collected gastric juice is titrated with a standardized solution of sodium hydroxide (e.g., 0.1 N NaOH) to determine the acid concentration.[18]
Caption: A typical workflow for the experimental measurement of gastric acid output.
Assessment of Peptic Ulcer Healing
Endoscopy is the gold standard for evaluating the healing of peptic ulcers.
-
Baseline Endoscopy: An initial endoscopy is performed to confirm the presence, size, and location of the ulcer.[8] A biopsy may be taken to rule out malignancy and test for Helicobacter pylori.[8]
-
Treatment Period: Patients are administered the investigational drug over a defined period, typically 4 to 8 weeks.
-
Follow-up Endoscopy: A repeat endoscopy is performed at the end of the treatment period to assess ulcer healing.[8] Healing is often defined as the complete re-epithelialization of the ulcer crater.
-
Scoring: The degree of healing may be quantified using established endoscopic scoring systems.
Evaluation of Gastric Motility
Gastric motility can be assessed through various techniques:
-
Gastric Emptying Scintigraphy: This involves the ingestion of a radiolabeled meal, followed by imaging to measure the rate at which the meal leaves the stomach.[19]
-
Wireless Motility Capsule: A non-invasive method where a patient swallows a capsule that measures pH, temperature, and pressure as it travels through the gastrointestinal tract.[19]
-
Magnetic Resonance Imaging (MRI): A non-invasive technique that can visualize and quantify gastric emptying and antral contractions.[19][20]
Conclusion
While this compound is known to possess antisecretory and antimotility effects, a lack of direct comparative clinical trial data makes a definitive head-to-head comparison with other anticholinergics challenging. Based on the available evidence for other agents, pirenzepine appears to offer a degree of selectivity for gastric acid secretion with a potentially more favorable side effect profile, particularly concerning cardiovascular and central nervous system effects. Propantheline bromide and atropine are potent inhibitors of gastric acid secretion but are associated with more pronounced systemic anticholinergic side effects. Hyoscyamine has also demonstrated efficacy in ulcer healing when combined with antacids.
For researchers and drug development professionals, this guide highlights the need for further well-controlled, comparative studies to elucidate the relative efficacy and safety of this compound against both older and newer therapeutic agents for acid-related disorders. Future research should focus on obtaining quantitative data on its receptor binding affinities, dose-response relationships for acid inhibition, and comprehensive side effect profiling in a comparative setting.
References
- 1. medkoo.com [medkoo.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The effect of hyoscine and atropine on the lower oesophageal sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of cimetidine, atropine and pirenzepine on basal and stimulated gastric acid secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of pirenzepine and atropine on vagal and cholinergic gastric secretion and gastrin release and on heart rate in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new method for determining gastric acid output using a wireless pH-sensing capsule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quality of gastric ulcer healing evaluated by endoscopic ultrasonography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptic ulcer - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 9. Antacid/anticholinergic, cimetidine, and placebo in treatment of active peptic ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Mepenzolate Bromide? [synapse.patsnap.com]
- 11. What is the mechanism of Propantheline Bromide? [synapse.patsnap.com]
- 12. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 13. Comparison of the effects of atropine and glycopyrrolate on various end-organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Effects of glycopyrrolate and atropine for oral secretions and perioperative hemodynamics in children undergoing tonsillectomy and adenoidectomy: a prospective, single-center, randomized, double-blind, controlled trial [frontiersin.org]
- 15. drugs.com [drugs.com]
- 16. Non-invasive method for the assessment of gastric acid secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioscience.com.pk [bioscience.com.pk]
- 18. alliedguru.com [alliedguru.com]
- 19. Diagnostic Methods for Evaluation of Gastric Motility—A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Real time high resolution magnetic resonance imaging for the assessment of gastric motility disorders - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticholinergic Activity of Parapenzolate Bromide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parapenzolate bromide is a quaternary ammonium compound with established anticholinergic properties, primarily utilized for its antisecretory and antispasmodic effects.[1][2] This guide provides a comprehensive comparison of this compound with other well-characterized anticholinergic agents, namely atropine, ipratropium bromide, and glycopyrrolate. The objective is to validate the anticholinergic activity of this compound by contextualizing its performance against these established alternatives, supported by available experimental data. This document is intended to aid researchers, scientists, and drug development professionals in their evaluation of this compound for potential therapeutic applications.
Mechanism of Action: Anticholinergic Agents
Anticholinergic drugs exert their effects by competitively antagonizing the action of acetylcholine (ACh) at muscarinic receptors.[3][4] There are five subtypes of muscarinic receptors (M1-M5) distributed throughout the body, mediating various parasympathetic responses.[5] Blockade of these receptors, particularly M1, M2, and M3, leads to a range of physiological effects, including reduced smooth muscle contraction, decreased glandular secretion, and increased heart rate.[4] this compound, as a quaternary ammonium compound, is expected to have limited ability to cross the blood-brain barrier, thus primarily eliciting peripheral anticholinergic effects.[1]
Comparative Analysis of Anticholinergic Potency
A direct comparison of the in vitro binding affinities of this compound with atropine, ipratropium, and glycopyrrolate is challenging due to the limited availability of publicly accessible radioligand binding data for this compound. However, a comparative assessment can be made based on the extensive data available for the comparator compounds and the in vivo and clinical data for this compound.
In Vitro Muscarinic Receptor Binding Affinities
The following table summarizes the muscarinic receptor binding affinities (Ki values in nM) for atropine, ipratropium bromide, and glycopyrrolate, derived from various radioligand binding assays. Lower Ki values indicate higher binding affinity.
| Compound | M1 Receptor (Ki, nM) | M2 Receptor (Ki, nM) | M3 Receptor (Ki, nM) | Reference |
| Atropine | ~1.1 | ~1.9 | ~1.7 | [6] |
| Ipratropium Bromide | ~1.0 | ~1.5 | ~1.2 | [7] |
| Glycopyrrolate | ~0.5 - 1.0 | ~1.9 | ~0.5 - 3.6 | [7][8] |
Note: Ki values can vary depending on the radioligand and tissue preparation used.
Functional Antagonism in Isolated Tissues
The anticholinergic potency of these compounds has also been evaluated in functional assays using isolated tissues, such as the guinea pig ileum, where their ability to antagonize acetylcholine-induced contractions is measured. The pA2 value is a measure of the antagonist's potency, with higher values indicating greater potency.
| Compound | Tissue | pA2 Value | Reference |
| Atropine | Guinea Pig Ileum | 8.9 - 9.2 | [9] |
| Ipratropium Bromide | Guinea Pig Trachea | ~8.9 | [7] |
| Glycopyrrolate | Guinea Pig Trachea | ~9.4 | [7] |
In Vivo and Clinical Effects: A Comparative Overview
The anticholinergic activity of this compound has been validated in both animal models and human clinical studies, primarily focusing on its antisecretory and antispasmodic effects.
Effects on Gastric and Salivary Secretion
Clinical studies have demonstrated the efficacy of this compound in reducing gastric and pancreatic secretions.[10][11] This is a hallmark of anticholinergic action, as muscarinic receptors play a crucial role in mediating secretomotor function in the gastrointestinal tract.
| Compound | Study Type | Effect on Secretion | Reference |
| This compound | Human Clinical | Inhibition of basal and histamine-stimulated gastric acid secretion. | [10] |
| This compound | Human Clinical | Inhibition of exocrine pancreatic secretion. | [11] |
| Atropine | Human Clinical | Reduction in salivary flow and gastric secretion. | [11][12] |
| Ipratropium Bromide | Human Clinical | No significant decrease in salivary flow when delivered by MDI. | [3] |
| Glycopyrrolate | Human Clinical | Potent antisialogogue effect (reduction of saliva). | [13] |
Spasmolytic Activity
This compound has been shown to possess significant spasmolytic activity. An intravenous dose of 0.5 mg/kg was effective in antagonizing acetylcholine-induced contractions in the guinea pig gall bladder.[2] This aligns with the known mechanism of anticholinergic drugs in relaxing smooth muscle.
Experimental Protocols
Muscarinic Receptor Binding Assay (General Protocol)
This protocol provides a general framework for determining the binding affinity of a test compound to muscarinic receptors.
Objective: To determine the inhibitory constant (Ki) of a test compound for muscarinic acetylcholine receptors.
Materials:
-
Cell membranes expressing muscarinic receptors (e.g., from CHO-K1 cells stably transfected with human M1, M2, or M3 receptors).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB).[14][15]
-
Test compound (e.g., this compound) at various concentrations.
-
Reference antagonist (e.g., Atropine).
-
Assay buffer (e.g., PBS, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound or reference antagonist in the assay buffer.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at 27°C).[14]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Guinea Pig Ileum Assay for Anticholinergic Activity
This ex vivo method assesses the functional antagonism of muscarinic receptors in a smooth muscle preparation.
Objective: To determine the pA2 value of a test compound against an acetylcholine-induced contraction.
Materials:
-
Guinea pig.
-
Tyrode's solution (physiological salt solution).
-
Organ bath with an isometric transducer.
-
Acetylcholine (agonist).
-
Test compound (e.g., this compound) at various concentrations.
-
Reference antagonist (e.g., Atropine).
Procedure:
-
Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.[16]
-
Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1g) for a specified period.
-
Control Response: Obtain a cumulative concentration-response curve for acetylcholine.
-
Antagonist Incubation: Wash the tissue and incubate with a known concentration of the test compound for a set time.
-
Shifted Response: Obtain a second cumulative concentration-response curve for acetylcholine in the presence of the antagonist.
-
Schild Analysis: Repeat steps 4 and 5 with increasing concentrations of the antagonist. Construct a Schild plot by plotting the log (concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of the regression line provides the pA2 value.[17]
Visualizations
References
- 1. US9980941B2 - Quaternary ammonium anti-cholinergic muscarinic receptor antagonists - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ipratropium bromide delivered orally by metered dose inhaler does not decrease salivary flow in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pancuronium bromide: a review of its pharmacological properties and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the beta-adrenoceptor antagonists atenolol and propranolol on human parotid and submandibular-sublingual salivary secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Effect of intravenous infusion of propantheline bromide on gastric secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Effect of a new anticholinergic. This compound on gastric basal post-histamine secretion in large doses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of propantheline bromide and pipenzolate bromide upon exocrine pancreatic secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The effect of chronic propranolol treatment on salivary composition and caries in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole | Research Results in Pharmacology [rrpharmacology.ru]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Parapenzolate Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various analytical techniques for the quantitative determination of Parapenzolate bromide in pharmaceutical formulations. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document details the experimental protocols and performance characteristics of several common analytical methods, including High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), and Potentiometric Titration, to aid in the selection of the most suitable method for your specific needs. While a direct cross-validation study for this compound was not identified in the available literature, this guide compiles and compares data from the analysis of similar organic bromide salts to provide a valuable resource.
Comparison of Analytical Method Performance
The following table summarizes the key performance parameters of different analytical methods used for the determination of bromide in pharmaceutical substances. This data has been collated from various studies on organic bromide salts and provides a basis for method comparison.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ion Chromatography (IC) | Potentiometric Titration | UV-Vis Spectrophotometry |
| Linearity (r²) | > 0.999[1] | > 0.9999[2] | > 0.999 | > 0.995[3] |
| Accuracy (% Recovery) | 97.24% - 101.40%[4] | 94.7% - 96.5%[2] | 96.3% - 96.7% | 99.5% - 100.1%[3] |
| Precision (% RSD) | < 2%[1] | < 0.74%[2] | < 1% | < 1%[5] |
| Limit of Detection (LOD) | 0.043 - 0.047 µg/mL (for a similar compound)[6] | 39 ng (as TBAB)[2] | Not typically determined | 8.78 µg/mL (for Ipratropium Bromide)[3] |
| Limit of Quantification (LOQ) | 0.13 - 0.14 µg/mL (for a similar compound)[6] | 118 ng (as TBAB)[2] | Not typically determined | 28.59 µg/mL (for Ipratropium Bromide)[3] |
| Specificity | High (Stability-indicating methods available)[1][7][8][9][10] | High (for bromide ion)[11] | Moderate (potential interference from other halides)[12] | Low (potential interference from other UV-absorbing species) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of individual components in a mixture. For this compound, a stability-indicating reversed-phase HPLC (RP-HPLC) method is often preferred.
Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The separation is achieved on a stationary phase (e.g., C18 column) with a mobile phase pumped at a constant flow rate. The analyte is detected by a UV detector at a specific wavelength.
Typical Experimental Conditions:
-
Column: Phenomenex C18 (250 x 4.6 mm i.d., 5 µm particle size)[1]
-
Mobile Phase: A mixture of a buffer (e.g., ammonium acetate, pH 3.0) and an organic solvent (e.g., acetonitrile) in a ratio of 20:80 (v/v)[1].
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 214 nm[1]
-
Injection Volume: 20 µL
-
Temperature: Ambient
Sample Preparation: A standard stock solution of this compound is prepared by accurately weighing and dissolving the reference standard in the mobile phase. Working standard solutions are prepared by diluting the stock solution to the desired concentrations. For the assay of a tablet formulation, a number of tablets are weighed, and the average weight is calculated. The tablets are then crushed into a fine powder, and a quantity of powder equivalent to a specific amount of the active ingredient is weighed and dissolved in the mobile phase, followed by sonication and filtration.
HPLC Experimental Workflow
Ion Chromatography (IC)
Ion chromatography is a powerful technique for the determination of ionic species. For this compound, IC can be used to quantify the bromide counter-ion.
Principle: The sample is introduced into an ion chromatograph, where it passes through an anion-exchange column. The bromide ions are separated from other anions and detected by a suppressed conductivity detector.
Typical Experimental Conditions:
-
Column: Anion exchange column (e.g., Dionex IonPac AS23)[11]
-
Eluent: Potassium hydroxide (KOH) gradient[11]
-
Flow Rate: 0.30 mL/min[11]
-
Detection: Suppressed conductivity detector[11]
-
Column Temperature: 30 °C[11]
Sample Preparation: The sample containing this compound is dissolved in deionized water. For complex matrices, a liquid-liquid extraction with an alkaline reagent may be necessary to isolate the bromide ion[11].
Ion Chromatography Experimental Workflow
Potentiometric Titration
Potentiometric titration is a classic and reliable method for the determination of halide ions.
Principle: The sample solution containing bromide ions is titrated with a standard solution of silver nitrate. The potential difference between a silver indicator electrode and a reference electrode is measured as a function of the titrant volume. The endpoint of the titration, which corresponds to the complete precipitation of silver bromide, is determined from the inflection point of the titration curve.
Typical Experimental Conditions:
-
Titrant: 0.1 N Silver Nitrate (AgNO₃) solution
-
Electrodes: Silver electrode (indicator) and a double-junction reference electrode[13]
-
Apparatus: Autotitrator with a potentiometric sensor
Sample Preparation: A known amount of the this compound sample is accurately weighed and dissolved in a suitable solvent, typically water or an aqueous-organic mixture.
Potentiometric Titration Workflow
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective technique that can be used for the quantification of compounds that absorb ultraviolet or visible light.
Principle: The absorbance of a solution containing this compound is measured at a specific wavelength (λmax) where the analyte exhibits maximum absorbance. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution. For compounds with low absorbance, derivatization with a chromophore-containing reagent can be employed to enhance detection[4].
Typical Experimental Conditions:
-
Spectrophotometer: Double beam UV-Vis spectrophotometer
-
Solvent: A suitable solvent in which the drug is soluble and stable (e.g., water, methanol, or a buffer solution).
-
Wavelength (λmax): Determined by scanning the UV spectrum of a standard solution of this compound. For similar compounds like Ipratropium Bromide, a λmax of 214 nm has been reported[3].
Sample Preparation: A stock solution of this compound is prepared in the chosen solvent. Calibration standards are prepared by diluting the stock solution to various known concentrations. Sample solutions are prepared by dissolving the formulation in the solvent and filtering to remove any insoluble excipients.
Conclusion
The choice of the most appropriate analytical method for the determination of this compound depends on several factors, including the specific requirements of the analysis, the available instrumentation, and the nature of the sample matrix.
-
HPLC is a highly specific, sensitive, and versatile technique that is well-suited for the quality control of pharmaceutical formulations. The availability of stability-indicating methods makes it the preferred choice during drug development and for routine analysis.
-
Ion Chromatography offers high selectivity for the determination of the bromide counter-ion and can be particularly useful when analyzing samples with complex matrices.
-
Potentiometric Titration is a robust and cost-effective method that provides accurate results for the determination of total bromide content. However, it may lack the specificity of chromatographic methods in the presence of other halides.
-
UV-Vis Spectrophotometry is a simple and rapid method that can be used for routine analysis. However, its lower specificity may be a limitation, especially for the analysis of complex formulations or in the presence of interfering substances.
It is recommended to validate the chosen analytical method according to the International Council for Harmonisation (ICH) guidelines to ensure that it is suitable for its intended purpose.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Ion chromatographic determination of residual phase transfer catalyst in active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijprajournal.com [ijprajournal.com]
- 6. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 7. science.gov [science.gov]
- 8. A Rapid, Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Formoterol Fumarate, Tiotropium Bromide, and Ciclesonide in a Pulmonary Drug Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a stability indicating RP-HPLC method for the simultaneous determination of related substances of albuterol sulfate and ipratropium bromide in nasal solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Potentiometric titration of chloride and bromide in the presence of each other | Metrohm [metrohm.com]
- 13. epa.gov [epa.gov]
Comparative Efficacy of Anticholinergic Agents: A Closer Look at Glycopyrrolate
A comparative analysis of Parapenzolate Bromide and Glycopyrrolate is not feasible at this time due to a scarcity of available clinical data and research on this compound. This guide will therefore provide a comprehensive overview of the well-documented anticholinergic agent, Glycopyrrolate, and compare its efficacy with other established anticholinergics, namely Oxybutynin for hyperhidrosis and Atropine for perioperative use.
Glycopyrrolate: A Potent Anticholinergic Agent
Glycopyrrolate is a quaternary ammonium compound that acts as a competitive antagonist of muscarinic acetylcholine receptors.[1] Its quaternary structure limits its ability to cross the blood-brain barrier, resulting in fewer central nervous system side effects compared to tertiary amine anticholinergics like atropine.[1] Glycopyrrolate is widely used for various clinical applications, including the reduction of salivary and respiratory secretions during anesthesia, treatment of peptic ulcers, management of severe drooling, and off-label for the treatment of hyperhidrosis (excessive sweating).[1]
Mechanism of Action
Glycopyrrolate competitively blocks the binding of acetylcholine to muscarinic receptors on effector organs. This inhibition of the parasympathetic nervous system leads to a variety of physiological effects, including decreased production of sweat, saliva, and gastric acid, as well as relaxation of smooth muscle.
References
In Vitro to In Vivo Correlation of Parapenzolate Bromide Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo activity of Parapenzolate bromide, an anticholinergic agent. Due to the limited availability of public quantitative in vitro data for this compound, this document establishes a framework for its pharmacological profile by comparing its known in vivo effects with standard in vitro assays and the profiles of other well-characterized muscarinic antagonists.
Mechanism of Action and Signaling Pathway
This compound is a muscarinic acetylcholine receptor (mAChR) antagonist. It exerts its effects by competitively blocking the binding of the neurotransmitter acetylcholine to muscarinic receptors on the surface of various cells. This blockade inhibits the downstream signaling pathways activated by acetylcholine, leading to its therapeutic effects, such as smooth muscle relaxation (antispasmodic) and reduction of glandular secretions (antisecretory). The primary targets for such anticholinergic drugs are the M1, M2, and M3 muscarinic receptor subtypes.
In Vitro Activity Assessment
Standard in vitro assays are employed to determine the potency and selectivity of anticholinergic drugs like this compound. These assays are crucial for establishing the foundational pharmacological characteristics of a compound.
Radioligand Binding Assays
These assays measure the affinity of a drug for specific receptor subtypes. A radiolabeled ligand with known affinity for the receptor is used, and the test drug's ability to displace it is quantified. The result is typically expressed as the inhibitor constant (Ki), with a lower Ki value indicating higher binding affinity.
Table 1: Hypothetical In Vitro Binding Affinities (Ki) of Muscarinic Antagonists (nM)
| Compound | M1 Receptor (Ki, nM) | M2 Receptor (Ki, nM) | M3 Receptor (Ki, nM) |
| This compound | Data not available | Data not available | Data not available |
| Atropine (non-selective) | ~1 | ~1 | ~1 |
| Pirenzepine (M1-selective) | ~10 | ~200 | ~150 |
| Methoctramine (M2-selective) | ~100 | ~10 | ~200 |
| 4-DAMP (M3-selective) | ~5 | ~20 | ~1 |
Note: Data for atropine, pirenzepine, methoctramine, and 4-DAMP are representative values from the literature and may vary based on experimental conditions.
Functional Assays
Functional assays measure the biological response resulting from receptor activation or blockade. A common method for anticholinergics is the isolated organ bath assay, such as the guinea pig ileum contraction assay. In this setup, the contractile response of the ileum to a muscarinic agonist (e.g., acetylcholine or carbachol) is measured in the presence and absence of the antagonist. The potency of the antagonist is often expressed as an IC50 (half-maximal inhibitory concentration) or pA2 value.
Experimental Protocol: Guinea Pig Ileum Contraction Assay
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Contraction Induction: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., acetylcholine) to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is incubated with varying concentrations of the antagonist (e.g., this compound) for a defined period.
-
Challenge with Agonist: The concentration-response to the agonist is re-determined in the presence of the antagonist.
-
Data Analysis: The shift in the agonist's concentration-response curve is used to calculate the antagonist's potency (IC50 or pA2).
In Vivo Activity of this compound
In vivo studies are essential to understand the therapeutic effects and overall pharmacological profile of a drug in a living organism.
Antispasmodic and Analgesic Effects
This compound has demonstrated spasmolytic activity in isolated guinea pig gallbladder and analgesic effects in mice. These effects are consistent with its anticholinergic mechanism, as blocking muscarinic receptors in smooth muscle leads to relaxation and can alleviate pain associated with spasms.
Antisecretory Effects
A clinical investigation in humans has shown that this compound can inhibit histamine-stimulated gastric acid secretion. This effect is likely mediated by the blockade of M3 muscarinic receptors on parietal cells in the stomach, which are involved in the regulation of acid production.
Experimental Protocol: Inhibition of Gastric Acid Secretion in Humans (General Protocol)
-
Subject Selection: Healthy volunteers or patients with hypersecretory conditions are recruited.
-
Baseline Measurement: Basal and stimulated (e.g., with histamine or pentagastrin) gastric acid output is measured via nasogastric tube aspiration.
-
Drug Administration: A single or multiple doses of the test drug (e.g., this compound) are administered.
-
Post-Dose Measurement: Gastric acid secretion is measured again at various time points after drug administration.
-
Data Analysis: The percentage inhibition of gastric acid secretion compared to baseline is calculated.
Table 2: Summary of In Vivo Effects of this compound and Other Anticholinergics
| Compound | In Vivo Model | Observed Effect | Potential Mediating Receptor |
| This compound | Mouse | Analgesic effect | M1/M2/M3 |
| Isolated Guinea Pig Gallbladder | Spasmolytic activity | M3 | |
| Human | Inhibition of gastric acid secretion | M3 | |
| Atropine | Various | Broad anticholinergic effects (e.g., mydriasis, tachycardia, reduced salivation) | M1, M2, M3 |
| Pirenzepine | Human | Selective inhibition of gastric acid secretion | M1 |
In Vitro to In Vivo Correlation (IVIVC)
A direct quantitative IVIVC for this compound cannot be established without its in vitro binding and functional potency data. However, a qualitative correlation can be inferred. The observed in vivo antispasmodic and antisecretory effects of this compound strongly suggest significant activity at M3 muscarinic receptors, as these are the primary subtypes mediating smooth muscle contraction and glandular secretion in the gastrointestinal tract.
A strong correlation would be expected between a low Ki value for M3 receptors in a binding assay and a low IC50 in a guinea pig ileum contraction assay (in vitro), which in turn would predict potent in vivo antispasmodic and antisecretory activity. The lack of prominent central nervous system side effects (noted in some older literature) might suggest lower affinity for M1 receptors or poor blood-brain barrier penetration.
Conclusion and Future Directions
This compound demonstrates clear anticholinergic effects in vivo, consistent with its classification as a muscarinic receptor antagonist. Its profile suggests a notable interaction with M3 receptors, leading to its antispasmodic and antisecretory properties.
To establish a definitive in vitro to in vivo correlation, further research is required to determine the quantitative in vitro pharmacology of this compound, specifically its binding affinities (Ki values) and functional potencies (IC50 or pA2 values) at the M1, M2, and M3 muscarinic receptor subtypes. Such data would enable a more precise prediction of its in vivo effects and a more robust comparison with other anticholinergic agents.
Independent verification of Parapenzolate bromide's mechanism of action
An Independent Review of Parapenzolate Bromide's Mechanism of Action and Comparative Analysis with Alternative Muscarinic Receptor Antagonists
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
This compound is recognized as a muscarinic acetylcholine receptor (mAChR) antagonist, a class of drugs that competitively inhibit the effects of acetylcholine at muscarinic receptors.[1][2] Historically utilized for its antispasmodic and anticholinergic properties, particularly in the treatment of peptic ulcers, its detailed, independently verified mechanism of action at the receptor subtype level is not extensively documented in publicly accessible scientific literature. This guide aims to provide an objective comparison of this compound with other well-characterized muscarinic antagonists, supported by available experimental data. Due to the scarcity of specific binding affinity data for this compound, this guide will focus on a comparative analysis of established alternatives, highlighting a notable gap in the pharmacological profiling of this compound.
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
The primary mechanism of action for this compound and its alternatives is the blockade of muscarinic acetylcholine receptors. These G-protein coupled receptors are integral to the parasympathetic nervous system and are found in various tissues, including smooth muscle, cardiac muscle, and exocrine glands. There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distribution and signaling pathways. The therapeutic efficacy and side-effect profile of a muscarinic antagonist are largely determined by its relative affinity and selectivity for these receptor subtypes.
Signaling Pathway of Muscarinic Acetylcholine Receptors
The binding of acetylcholine to muscarinic receptors initiates a cascade of intracellular events. For instance, M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Conversely, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and modulate ion channels. Muscarinic antagonists prevent these signaling events by blocking the initial binding of acetylcholine.
Caption: Simplified signaling pathways of muscarinic acetylcholine receptors and the inhibitory action of antagonists.
Comparative Analysis of Muscarinic Receptor Antagonists
While specific binding affinity data for this compound remains elusive in peer-reviewed literature, a comparison with well-studied alternatives can provide valuable context for researchers. The following tables summarize the binding affinities (Ki or pKi values) of several muscarinic antagonists for different receptor subtypes. Lower Ki values and higher pKi values indicate greater binding affinity.
Table 1: Binding Affinities (Ki in nM) of Selected Muscarinic Antagonists
| Compound | M1 Receptor (Ki, nM) | M2 Receptor (Ki, nM) | M3 Receptor (Ki, nM) | M4 Receptor (Ki, nM) | M5 Receptor (Ki, nM) | Reference |
| Atropine | 2.22 ± 0.60 | 4.32 ± 1.63 | 4.16 ± 1.04 | 2.38 ± 1.07 | 3.39 ± 1.16 | [3] |
| Glycopyrrolate | 0.60 | 0.03 | - | - | - | [4] |
| Pirenzepine | 21 | 310 | - | - | - | [5] |
| Propantheline | Non-selective antagonist | Non-selective antagonist | Non-selective antagonist | Non-selective antagonist | Non-selective antagonist | [6][7] |
Note: A hyphen (-) indicates that data was not available in the cited sources. The data for Propantheline indicates a lack of significant selectivity between muscarinic receptor subtypes.
Table 2: pKi Values of Selected Muscarinic Antagonists
| Compound | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) | Reference |
| Glycopyrrolate | - | - | 3-5 fold higher than M1/M2 | [8] |
| Pirenzepine | High affinity (M1 selective) | Low affinity | - | [9][10] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for muscarinic receptors is typically achieved through radioligand binding assays. These assays are crucial for characterizing the pharmacological profile of a compound.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or its alternatives) for specific muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (e.g., M1, M2, or M3).
-
A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Test compound (unlabeled antagonist).
-
Assay buffer (e.g., phosphate-buffered saline).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A constant concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound are incubated with the cell membranes expressing the target receptor.
-
Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: A typical workflow for a radioligand binding assay to determine receptor affinity.
Discussion and Conclusion
The available data indicates that this compound acts as a muscarinic acetylcholine receptor antagonist. However, a significant gap exists in the scientific literature regarding its specific binding affinities and selectivity for the M1-M5 receptor subtypes. This lack of quantitative data makes a direct, evidence-based comparison with other muscarinic antagonists challenging.
In contrast, alternatives such as atropine, glycopyrrolate, and pirenzepine have been more extensively characterized. Atropine is a non-selective antagonist with high affinity for all muscarinic receptor subtypes.[3] Glycopyrrolate also demonstrates high affinity, with some studies suggesting a degree of selectivity for M3 receptors.[4][8] Pirenzepine is a well-established M1-selective antagonist.[5][10] Propantheline is generally considered a non-selective muscarinic antagonist.[6][7]
For researchers and drug development professionals, the choice of a muscarinic antagonist should be guided by the desired therapeutic effect and the side-effect profile, which are intrinsically linked to receptor selectivity. For instance, M1 selectivity (as seen with pirenzepine) was historically sought for reducing gastric acid secretion with fewer systemic side effects. M3 antagonism is a key target for treating chronic obstructive pulmonary disease (COPD) by inducing bronchodilation.
The absence of detailed, independently verified binding data for this compound underscores the need for further research to fully elucidate its pharmacological profile. Such studies, employing standardized methodologies like radioligand binding assays, would be invaluable for the scientific community and would allow for a more definitive placement of this compound within the therapeutic landscape of muscarinic antagonists.
References
- 1. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inverse agonist activity of pirenzepine at M2 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. A pharmacological profile of glycopyrrolate: interactions at the muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pirenzepine distinguishes between muscarinic receptor-mediated phosphoinositide breakdown and inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. propantheline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. propantheline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pirenzepine--a ligand with original binding properties to muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Parapenzolate Bromide Against Novel Muscarinic Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Parapenzolate bromide, a classical anticholinergic agent, and a selection of novel muscarinic antagonists. The comparison focuses on their pharmacological profiles, including receptor binding affinity and functional activity, supported by experimental data and detailed methodologies. This document aims to be a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction to Muscarinic Receptor Antagonism
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Five subtypes of muscarinic receptors, designated M1 through M5, have been identified, each with distinct tissue distribution and downstream signaling pathways.[1] Muscarinic antagonists are compounds that competitively block the binding of acetylcholine to these receptors, thereby inhibiting parasympathetic nerve stimulation.[1] This action leads to a variety of physiological effects, including reduced smooth muscle contraction, decreased glandular secretions, and increased heart rate.[1]
Historically, non-selective muscarinic antagonists like atropine have been used for a wide range of therapeutic applications. However, their lack of receptor subtype selectivity often leads to undesirable side effects. The development of novel muscarinic antagonists has focused on achieving greater selectivity for specific receptor subtypes, aiming to provide more targeted therapeutic effects with an improved safety profile.
Pharmacological Profile of this compound
This compound is an anticholinergic drug with antisecretory and antimotility properties.[2] Clinical studies conducted in the mid-20th century demonstrated its efficacy in inhibiting basal and histamine-stimulated gastric acid secretion, supporting its use in the treatment of gastrointestinal disorders such as peptic ulcers.[2][3]
Novel Muscarinic Antagonists: A New Era of Selectivity
The quest for more targeted muscarinic therapies has led to the development of novel antagonists with varying degrees of selectivity for M1, M2, and M3 receptors, the subtypes most relevant to peripheral therapeutic targets. These can be broadly categorized into M3 selective antagonists and long-acting muscarinic antagonists (LAMAs).
M3 Selective Muscarinic Antagonists
The M3 receptor is predominantly expressed in smooth muscle and glandular tissues, making it a key target for treating conditions like overactive bladder and chronic obstructive pulmonary disease (COPD).
-
Darifenacin: This is a potent and selective M3 muscarinic receptor antagonist. It exhibits a significantly higher affinity for M3 receptors compared to M1 and M2 subtypes. This selectivity is thought to translate into a lower incidence of central nervous system and cardiovascular side effects.
Long-Acting Muscarinic Antagonists (LAMAs)
LAMAs are a cornerstone in the management of COPD. Their prolonged duration of action allows for once or twice-daily dosing, improving patient compliance.
-
Tiotropium: A well-established LAMA, tiotropium displays kinetic selectivity for M3 and M1 receptors over M2 receptors. This is attributed to its slow dissociation from M3 and M1 receptors, resulting in a prolonged blockade.
-
Aclidinium Bromide: Another LAMA used in COPD treatment, aclidinium also shows a degree of kinetic selectivity for M3 over M2 receptors.
-
Glycopyrronium Bromide: This LAMA is characterized by a rapid onset of action and sustained bronchodilation. It demonstrates high affinity for all five muscarinic receptor subtypes but has a faster dissociation from M2 receptors compared to M3 receptors.
Comparative Data Presentation
The following table summarizes the available quantitative data for a selection of novel muscarinic antagonists, highlighting their binding affinities at M1, M2, and M3 receptors. The data is presented as pKi values, where a higher value indicates a higher binding affinity. The lack of available data for this compound prevents its inclusion in this direct comparison.
| Compound | pKi (M1) | pKi (M2) | pKi (M3) | Selectivity Profile |
| Darifenacin | 8.1 | 7.4 | 9.0 | M3 > M1 > M2 |
| Tiotropium | 9.3 | 8.9 | 9.5 | M3 ≈ M1 > M2 (Kinetic Selectivity) |
| Aclidinium | 8.8 | 8.6 | 9.0 | M3 > M1 ≈ M2 (Kinetic Selectivity) |
| Glycopyrronium | 8.7 | 8.5 | 8.9 | M3 ≈ M1 ≈ M2 (Kinetic Selectivity) |
Note: The pKi values are approximate and can vary depending on the experimental conditions and tissue/cell line used.
Experimental Protocols
The characterization of muscarinic antagonists involves a combination of in vitro binding and functional assays.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for a specific receptor subtype.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells) are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.
-
Competition Binding: A constant concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Functional Assays (Organ Bath Studies)
These assays measure the ability of an antagonist to inhibit the physiological response induced by a muscarinic agonist in an isolated tissue.
Objective: To determine the functional potency (pA2) of a muscarinic antagonist.
Methodology:
-
Tissue Preparation: A specific tissue known to express a particular muscarinic receptor subtype is isolated from an animal model (e.g., guinea pig ileum for M3 receptors, rabbit vas deferens for M1 receptors). The tissue is mounted in an organ bath containing a physiological salt solution and aerated with carbogen gas.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is generated to establish a baseline response.
-
Antagonist Incubation: The tissue is then incubated with a fixed concentration of the test antagonist for a predetermined period to allow for equilibration.
-
Shift in Agonist Response: A second agonist concentration-response curve is generated in the presence of the antagonist. The antagonist will cause a rightward shift in the agonist's concentration-response curve.
-
Schild Analysis: The experiment is repeated with several different concentrations of the antagonist. The dose ratios (the ratio of the agonist EC50 in the presence and absence of the antagonist) are calculated. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the Schild regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist concentration-response curve.
Visualization of Signaling and Experimental Workflow
Muscarinic Receptor Signaling Pathway
Caption: General signaling pathway of muscarinic acetylcholine receptors.
Experimental Workflow for Muscarinic Antagonist Characterization
Caption: A typical workflow for the characterization of a novel muscarinic antagonist.
Conclusion
This compound represents a first-generation anticholinergic agent, and while historically effective for certain conditions, the lack of specific pharmacological data makes a direct performance comparison with modern muscarinic antagonists challenging. The field has evolved significantly, with novel antagonists demonstrating high potency and varying degrees of receptor subtype selectivity. This selectivity, whether for the M3 receptor or through kinetic mechanisms, offers the potential for improved therapeutic indices and reduced side effect profiles. For researchers and drug development professionals, the focus remains on designing and characterizing compounds with optimized selectivity and pharmacokinetic properties to address unmet medical needs in areas such as respiratory and urological disorders. This guide highlights the importance of comprehensive pharmacological profiling in the development of next-generation muscarinic receptor modulators.
References
Replicating Published Findings on Parapenzolate Bromide's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Parapenzolate bromide's effects, contextualized with data from other well-characterized anticholinergic agents. Due to a lack of recently published, direct comparative studies on this compound, this document synthesizes foundational knowledge of its mechanism of action with established experimental protocols and data from similar compounds to facilitate the design of new research aimed at replicating and expanding upon existing findings.
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
This compound is an anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Its therapeutic effects in treating conditions like irritable bowel syndrome (IBS) and gastrointestinal spasms stem from its ability to block the action of acetylcholine, a neurotransmitter that mediates smooth muscle contraction and glandular secretions in the gastrointestinal tract.[1][2]
Specifically, this compound is understood to exhibit selectivity for M2 and M3 muscarinic receptor subtypes. Blockade of M3 receptors on smooth muscle cells leads to relaxation and reduced motility, while antagonism of M2 receptors can modulate cholinergic neurotransmission.
Signaling Pathway of Muscarinic Acetylcholine Receptor (M3) Activation and Antagonism
Caption: M3 receptor signaling cascade leading to smooth muscle contraction and its inhibition by this compound.
Comparative Performance: In Vitro Data
| Antagonist | Target Tissue | pA2 Value | Reference Compound(s) |
| This compound | Guinea Pig Ileum | Data Not Available | Acetylcholine, Carbachol |
| Atropine | Guinea Pig Ileum | ~8.9 - 9.2 | Acetylcholine, Carbachol |
| Pirenzepine (M1 selective) | Guinea Pig Ileum | ~6.8 | Carbachol |
| 4-DAMP (M3 selective) | Guinea Pig Ileum | ~8.8 - 9.4 | Carbachol |
| Hyoscyamine | Guinea Pig Ileum | Data Not Available | Acetylcholine, Carbachol |
| Dicyclomine | Guinea Pig Ileum | Data Not Available | Acetylcholine, Carbachol |
Experimental Protocols for Replication
To facilitate the replication of findings on the effects of this compound and to enable direct comparison with other anticholinergic agents, detailed methodologies for key experiments are provided below.
Isolated Tissue Bath Assay for Antagonist Potency (pA2 Determination)
This in vitro functional assay is the gold standard for quantifying the potency of a competitive antagonist.[5][6][7][8]
Objective: To determine the pA2 value of this compound, which represents the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.
Experimental Workflow:
Caption: Workflow for determining the pA2 value of an antagonist using an isolated tissue bath assay.
Detailed Methodology:
-
Tissue Preparation: A male guinea pig (250-350 g) is euthanized by a humane method. A segment of the distal ileum is excised and placed in Krebs-Henseleit solution. The longitudinal muscle is carefully stripped from the underlying circular muscle.
-
Organ Bath Setup: The ileum strip is mounted in a 10-20 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2. The tissue is connected to an isometric force transducer under a resting tension of approximately 1 g.
-
Equilibration: The tissue is allowed to equilibrate for at least 60 minutes, with the bath solution being replaced every 15 minutes.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol, 1 nM to 100 µM).
-
Antagonist Incubation: After washing the tissue and allowing it to return to baseline, a known concentration of this compound is added to the bath and allowed to incubate for a predetermined period (e.g., 30 minutes).
-
Second Agonist Curve: In the continued presence of this compound, a second cumulative concentration-response curve to the agonist is generated.
-
Data Analysis: The dose ratio is calculated as the EC50 of the agonist in the presence of the antagonist divided by the EC50 of the agonist alone. This procedure is repeated for at least three different concentrations of this compound. A Schild plot is then constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound. The x-intercept of the resulting linear regression line provides the pA2 value.[9][10][11]
Muscarinic Receptor Binding Assay
This assay determines the affinity of this compound for M2 and M3 muscarinic receptors directly.[12][13][14][15][16]
Objective: To determine the inhibition constant (Ki) of this compound for M2 and M3 receptors.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay to determine the Ki of a compound.
Detailed Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing human M2 or M3 muscarinic receptors (e.g., CHO or HEK293 cells).
-
Binding Assay: In a multi-well plate, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]NMS) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Clinical Context and Alternative Agents
This compound is classified as an antispasmodic, a class of drugs used to manage symptoms of IBS, particularly abdominal pain and cramping.[1][2] Other anticholinergic agents used for this purpose include dicyclomine and hyoscyamine.[1][17] While clinical trials have evaluated the efficacy of various antispasmodics for IBS, direct head-to-head comparisons involving this compound are scarce in recent literature.[18][19] Newer therapies for IBS-D include the 5-HT3 receptor antagonist alosetron and the mixed opioid receptor modulator eluxadoline.[17][20] For IBS-C, options include lubiprostone and linaclotide.[20][21]
The table below summarizes the receptor targets of various medications used in the management of IBS, providing a basis for comparing their mechanisms of action.
| Drug Class | Example(s) | Primary Receptor Target(s) |
| Anticholinergics | This compound, Dicyclomine, Hyoscyamine | Muscarinic Acetylcholine Receptors (M2, M3) |
| 5-HT3 Antagonists | Alosetron, Ondansetron | 5-HT3 Receptor |
| Mixed Opioid Receptor Modulators | Eluxadoline | µ- and κ-opioid receptors (agonist), δ-opioid receptor (antagonist) |
| Guanylate Cyclase-C Agonists | Linaclotide, Plecanatide | Guanylate Cyclase-C |
| Chloride Channel Activators | Lubiprostone | ClC-2 Chloride Channel |
By providing these detailed protocols and comparative data, this guide aims to equip researchers with the necessary tools to rigorously evaluate the pharmacological profile of this compound and situate its effects within the broader landscape of treatments for gastrointestinal motility disorders.
References
- 1. Antispasmodic medications for IBS: Definition, effectiveness, and more [medicalnewstoday.com]
- 2. Medications For IBS: Types, Side Effects, and How They Work [verywellhealth.com]
- 3. Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum [benthamopenarchives.com]
- 4. Pyrrolizidine alkaloids: actions on muscarinic receptors in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reprocell.com [reprocell.com]
- 7. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 8. Isolated organ/tissue test – organ bath [panlab.com]
- 9. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 10. Schild equation - Wikipedia [en.wikipedia.org]
- 11. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current gut-directed therapies for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Pharmacological Therapies and Their Clinical Targets in Irritable Bowel Syndrome With Diarrhea [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. What are the new drugs for Irritable Bowel Syndrome? [synapse.patsnap.com]
- 21. New and emerging therapies for the treatment of irritable bowel syndrome: an update for gastroenterologists - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Parapenzolate Bromide: A Guide for Laboratory Professionals
Core Safety and Handling Precautions
Given the absence of a dedicated SDS for parapenzolate bromide, it is prudent to handle it with a high degree of caution, assuming it may possess hazards similar to related organic bromide compounds. The following personal protective equipment (PPE) and handling procedures are recommended:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before and during use.
-
Body Protection: A laboratory coat should be worn at all times. For larger quantities or in case of a spill, consider additional protective clothing.
-
-
Hygiene Measures: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly after handling the compound.
Quantitative Data for a Structurally Similar Compound: Mepenzolate Bromide
In the absence of specific data for this compound, the following table summarizes information for Mepenzolate bromide, a structurally related anticholinergic agent. This data should be used as a precautionary reference.
| Property | Value |
| Chemical Formula | C₂₁H₂₆BrNO₃ |
| Molecular Weight | 420.34 g/mol |
| Appearance | White to off-white solid |
| Acute Toxicity (Oral) | Harmful if swallowed[1] |
| Storage Temperature | Store refrigerated |
Step-by-Step Disposal Protocol
The following is a general, step-by-step protocol for the disposal of this compound, based on standard laboratory procedures for research-grade chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local, state, and federal regulations.
-
Waste Identification and Segregation:
-
This compound waste should be classified as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof waste container. The container should be made of a material compatible with the chemical.
-
The label should clearly read "Hazardous Waste," "this compound," and include the approximate concentration and quantity.
-
-
Storage of Waste:
-
Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly sealed when not in use.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, including its name, quantity, and any other components mixed with it.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, and collect the decontamination materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department.
-
Experimental Workflow for Chemical Waste Disposal
The logical flow for the safe disposal of a chemical like this compound is illustrated in the diagram below. This workflow emphasizes the importance of initial assessment and consultation with safety professionals.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these guidelines and maintaining open communication with your institution's safety office, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Essential Safety and Operational Guide for Handling Parapenzolate Bromide
This guide provides crucial safety and logistical information for the handling and disposal of Parapenzolate bromide, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield may be necessary for operations with a higher risk of splashing.[2][3] | Protects against accidental splashes and airborne particles.[3] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber) inspected before use.[2][3] Follow proper glove removal technique to avoid skin contact. | Prevents dermal absorption and skin irritation.[3] |
| Body Protection | A laboratory coat or impervious clothing is required.[3] For larger quantities or where significant splashing is possible, a chemically resistant apron or suit should be considered.[4] | Shields the body from contact with the chemical.[3] |
| Respiratory Protection | For handling powders or creating aerosols, a NIOSH-approved respirator (e.g., N95 or higher) is recommended.[3] Work in a well-ventilated area, preferably a chemical fume hood.[5][6][7] | Prevents inhalation of harmful dust particles or aerosols.[3] |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition.[4] Prepare your workspace by ensuring it is clean and uncluttered.
-
Weighing and Transferring: When weighing or transferring this compound powder, do so in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[7]
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
General Use: Avoid eating, drinking, or smoking in areas where this compound is handled.[8] Wash hands thoroughly after handling, even if gloves were worn.[8]
Spill Management:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[7]
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, closed, and labeled container for disposal.[3]
-
Clean: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Disposal Plan:
All waste materials contaminated with this compound should be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weighing papers, and pipette tips. Collect in a dedicated, labeled, and sealed container.[9]
-
Liquid Waste: Collect all aqueous and solvent solutions containing this compound in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.[9][10]
-
Disposal: Dispose of all this compound waste through your institution's licensed hazardous waste disposal program.[3]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. health.vic.gov.au [health.vic.gov.au]
- 3. benchchem.com [benchchem.com]
- 4. trical.com.au [trical.com.au]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Ethidium Bromide Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 10. ohio.edu [ohio.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
